2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSXUJUWEOANEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338638 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-43-8 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2-(trifluoromethyl)hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Perfluoro-tert-butyl Bromide
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing perfluoro-tert-butyl bromide ((CF₃)₃CBr), a valuable reagent in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the methodologies, mechanistic principles, and practical considerations for synthesizing this sterically hindered perfluoroalkyl halide. This guide emphasizes scientifically sound protocols, explains the rationale behind experimental choices, and offers insights into potential challenges and safety measures.
Introduction: The Significance of the Perfluoro-tert-butyl Moiety
The perfluoro-tert-butyl group, -C(CF₃)₃, imparts unique and desirable properties to organic molecules. Its extreme steric bulk and high electronegativity can significantly influence a molecule's conformation, reactivity, and physicochemical characteristics. In the pharmaceutical and agrochemical industries, the introduction of perfluoroalkyl groups can enhance metabolic stability, lipophilicity, and binding affinity. Perfluoro-tert-butylated compounds are also of interest in materials science for the development of advanced polymers and liquid crystals.
Perfluoro-tert-butyl bromide serves as a key building block for introducing the perfluoro-tert-butyl group into a wide range of substrates. Its synthesis, however, presents considerable challenges due to the steric hindrance and the electron-withdrawing nature of the three trifluoromethyl groups. This guide will explore the most viable synthetic pathways to this important compound.
The Primary Synthetic Approach: Nucleophilic Perfluoro-tert-butylation Followed by Bromination
The most promising and logical route to perfluoro-tert-butyl bromide involves the generation of the perfluoro-tert-butyl carbanion, (CF₃)₃C⁻, followed by its reaction with an electrophilic bromine source. This strategy is predicated on the successful and controlled formation of the highly reactive carbanion intermediate.
Generation of the Perfluoro-tert-butyl Carbanion
The formation of the (CF₃)₃C⁻ anion is the critical step in this synthetic sequence. Two primary methods have emerged as effective for generating this nucleophile.
Historically, the reaction of perfluoroisobutene, (CF₃)₂C=CF₂, with a fluoride ion source, such as cesium fluoride (CsF) or potassium fluoride (KF), has been used to generate the perfluoro-tert-butyl carbanion.[1] The fluoride ion adds to the double bond, creating the sterically hindered tertiary carbanion.
-
Causality: The high electrophilicity of the double bond in perfluoroisobutene, induced by the strongly electron-withdrawing trifluoromethyl groups, facilitates the nucleophilic attack by the fluoride ion. Cesium fluoride is often preferred due to its higher solubility in aprotic polar solvents compared to other fluoride salts, which enhances its reactivity.
A more recent and practical approach utilizes 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) as a precursor.[1][2] The reaction of DBBF with cesium fluoride in a solvent like dimethylformamide (DMF) proceeds through a consecutive triple-fluorination process to generate the (CF₃)₃C⁻ species.[1][2]
-
Expertise & Experience: This method is advantageous as it avoids the handling of the highly toxic and gaseous perfluoroisobutene. DBBF is a liquid at room temperature and is more amenable to standard laboratory manipulations. The reaction is believed to proceed through a series of fluoride-induced elimination and addition steps, ultimately liberating the perfluoro-tert-butyl anion.
Reaction with an Electrophilic Bromine Source
Once the perfluoro-tert-butyl carbanion is generated in situ, it can be trapped by an appropriate electrophilic bromine source. Elemental bromine (Br₂) is the most straightforward and commonly used reagent for this purpose.
-
Trustworthiness: The reaction of a carbanion with an electrophile is a fundamental and well-established transformation in organic chemistry. The highly nucleophilic perfluoro-tert-butyl anion is expected to readily react with the electrophilic bromine molecule.
The proposed overall reaction is as follows:
(CF₃)₂C=CF₂ + CsF → Cs⁺(CF₃)₃C⁻
Cs⁺(CF₃)₃C⁻ + Br₂ → (CF₃)₃CBr + CsBr
Experimental Protocols
The following protocols are based on established methods for generating the perfluoro-tert-butyl carbanion and analogous reactions of perfluoroalkyl carbanions with electrophiles.[3]
Synthesis of Perfluoro-tert-butyl Bromide via the DBBF Route
This protocol is considered the more practical and safer of the two primary methods.
Materials and Equipment:
-
1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF)
-
Cesium fluoride (CsF), dried under vacuum
-
Anhydrous dimethylformamide (DMF)
-
Elemental bromine (Br₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Standard glassware, oven-dried
-
Magnetic stirrer and heating mantle
-
Low-temperature bath (e.g., dry ice/acetone)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add cesium fluoride (5.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via cannula or syringe.
-
Precursor Addition: To the stirred suspension, add 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) (1.5 equivalents) dropwise at room temperature.
-
Carbanion Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the perfluoro-tert-butyl carbanion. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy, looking for the characteristic signal of the (CF₃)₃C⁻ anion.
-
Bromination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of elemental bromine (1.0 equivalent) in anhydrous DMF via the dropping funnel. Maintain the temperature below -60 °C during the addition.
-
Reaction Quench and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel.
Mechanistic Insights and Rationale
The core of this synthesis lies in the generation and subsequent electrophilic trapping of the perfluoro-tert-butyl carbanion.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for perfluoro-tert-butyl bromide via the DBBF route.
Key Considerations and Causality
-
Choice of Fluoride Source: Cesium fluoride is crucial for its ability to effectively generate the perfluoro-tert-butyl carbanion from DBBF.[1] Its high lattice energy is overcome by its solvation in polar aprotic solvents like DMF, leading to a "naked" and highly reactive fluoride anion.
-
Solvent: Anhydrous polar aprotic solvents such as DMF or acetonitrile are essential to solvate the cesium cation and prevent protonation of the highly basic carbanion intermediate.
-
Temperature Control: The bromination step is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.
-
Stoichiometry: An excess of cesium fluoride is used to drive the formation of the carbanion to completion. A stoichiometric amount of bromine is then added to avoid the formation of polybrominated byproducts.
Data Summary and Expected Outcomes
| Parameter | Expected Value/Observation | Rationale |
| Yield | Moderate to Good | The reaction involves a highly reactive intermediate, and some loss of product due to side reactions or incomplete conversion is expected. |
| Purity | High after purification | Distillation or column chromatography should effectively remove starting materials and byproducts. |
| ¹⁹F NMR of (CF₃)₃CBr | A single sharp singlet | Due to the C₃ symmetry of the molecule, all nine fluorine atoms are chemically equivalent. |
| Boiling Point | Relatively low | Perfluorinated compounds typically have lower boiling points than their hydrocarbon analogs due to weaker intermolecular forces. |
Safety and Handling
Core Directive: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Perfluoroisobutene (if used): This is a highly toxic gas and should only be handled in specialized containment systems. The DBBF route is strongly recommended to avoid this hazard.
-
Cesium Fluoride: Hygroscopic and should be handled in a dry atmosphere.
-
Dimethylformamide (DMF): A potential teratogen; avoid inhalation and skin contact.
-
Elemental Bromine: Highly corrosive and toxic. It should be handled with extreme care in a fume hood. Have a solution of sodium thiosulfate readily available to neutralize spills.
-
Inert Atmosphere: The perfluoro-tert-butyl carbanion is sensitive to moisture and air. All reactions should be carried out under an inert atmosphere of nitrogen or argon.
Alternative Synthetic Considerations
While the carbanion route is the most promising, other potential synthetic strategies could be explored:
-
From Perfluoro-tert-butanol: Conversion of the hydroxyl group of perfluoro-tert-butanol to a good leaving group, followed by substitution with bromide, could be a possibility. However, the steric hindrance and the electron-withdrawing nature of the perfluoro-tert-butyl group would likely make SN2 reactions extremely difficult.
-
Hunsdiecker Reaction: The silver salt of perfluoropivalic acid, (CF₃)₃CCO₂Ag, could potentially undergo a Hunsdiecker reaction with bromine to yield perfluoro-tert-butyl bromide. However, the stability of the perfluoro-tert-butyl radical would be a key factor in the success of this reaction.
These alternative routes are currently less developed and would require significant experimental investigation.
Conclusion
The synthesis of perfluoro-tert-butyl bromide is a challenging yet achievable endeavor for the experienced synthetic chemist. The most viable and practical approach involves the in-situ generation of the perfluoro-tert-butyl carbanion from 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene and cesium fluoride, followed by quenching with elemental bromine. This method avoids the use of highly toxic gaseous reagents and relies on well-understood chemical transformations. Careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature, is paramount for a successful outcome. This guide provides a solid foundation for researchers to confidently approach the synthesis of this valuable fluorinated building block.
References
-
Wang, Q., Ni, C., & Hu, J. (2018). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene. Angewandte Chemie International Edition, 57(25), 7439-7443. [Link]
-
Chambers, R. D., Magron, C., & Sandford, G. (1999). Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. Journal of the Chemical Society, Perkin Transactions 1, (3), 283-290. [Link]
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Wang, Q., Ni, C., & Hu, J. (2018). Access to perfluoro-tert-butylated molecules. Angewandte Chemie, 130(25), 7563-7567. [Link]
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An In-depth Technical Guide to 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS 754-43-8): A Gateway to the Perfluoro-tert-butyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Perfluoro-tert-butyl Group in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. Among the diverse array of fluorinated motifs, the perfluoro-tert-butyl (PFtB) group, -C(CF₃)₃, stands out for its unique and potent influence on molecular properties. Its exceptional steric bulk, second only to the most sterically demanding groups, combined with its strong electron-withdrawing nature, offers a powerful tool for modulating the conformational preferences, metabolic stability, and pharmacokinetic profiles of bioactive compounds.[1] Furthermore, the nine magnetically equivalent fluorine atoms of the PFtB group produce a sharp, single resonance in ¹⁹F NMR spectroscopy, making it an exquisitely sensitive probe for in vivo imaging and pharmacokinetic studies.[2][3]
This guide provides a comprehensive technical overview of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS 754-43-8), a key reagent for introducing the valuable perfluoro-tert-butyl moiety. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of novel chemical entities for drug discovery and development.
Physicochemical and Spectroscopic Profile
This compound, also known as perfluoro-tert-butyl bromide, is a volatile solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 754-43-8 | |
| Molecular Formula | C₄BrF₉ | |
| Molecular Weight | 298.93 g/mol | |
| Appearance | Very volatile solid | [2] |
| Melting Point | 49-51 °C (sublimation) | [2] |
| Boiling Point | 50.9 °C at 760 mmHg | |
| Density | 1.904 g/cm³ | |
| Vapor Pressure | 295 mmHg at 25 °C | |
| Refractive Index | 1.303 |
Spectroscopic Characterization:
-
¹⁹F NMR: The most characteristic spectroscopic feature of this compound and its derivatives is the singlet resonance for the nine equivalent fluorine atoms of the perfluoro-tert-butyl group. In a derivative, this signal was observed at δ -67.6 ppm (in CDCl₃).[2] The presence of a single, sharp peak is a strong indicator of the successful incorporation of the intact C(CF₃)₃ moiety.
-
¹³C NMR: Direct experimental data for the title compound is scarce. However, by analogy to its non-fluorinated counterpart, 2-bromo-2-methylpropane (tert-butyl bromide), we can predict the expected signals. In tert-butyl bromide, the quaternary carbon attached to the bromine atom resonates at approximately 62.5 ppm, and the three equivalent methyl carbons appear at around 36.4 ppm.[4][5] For the fluorinated analogue, significant shifts are expected due to the strong electron-withdrawing effects of the fluorine atoms, and carbon-fluorine coupling would lead to complex splitting patterns.
-
Mass Spectrometry: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks.[6] Fragmentation would likely involve the loss of a bromine radical and subsequent fragmentation of the perfluoro-tert-butyl cation. The most stable fragment is often the perfluoro-tert-butyl cation, [C(CF₃)₃]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong C-F stretching vibrations, typically in the range of 1100-1300 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, generally between 500 and 750 cm⁻¹.[7]
Synthesis of this compound
A reliable method for the synthesis of this reagent involves the bromination of a tris(dimethylamino)sulfonium salt of the perfluoro-tert-butyl anion.[2] The causality behind this experimental choice lies in the generation of a "naked" and highly reactive perfluoro-tert-butyl anion, which can then be efficiently trapped by an electrophilic bromine source.
Experimental Protocol: Synthesis
Step 1: Generation of the Perfluoro-tert-butyl Anion Precursor In a flask equipped with a magnetic stirrer and under an inert atmosphere, tris(dimethylamino)sulfonium difluorotrimethylsilicate (33.4 g, 0.12 mol) and perfluoroisobutylene (24.0 g, 0.12 mol) are dissolved in 75 mL of benzonitrile. The byproduct, fluorotrimethylsilane, is removed under reduced pressure. This step generates the tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide in situ.
Step 2: Bromination The solution from Step 1 is cooled to 0 °C in an ice bath. Bromine (17.25 g, 0.108 mol) is added dropwise to the cooled solution. The reaction mixture is then evacuated to transfer the volatile product into a cold trap maintained at -78 °C (dry ice/acetone).
Step 3: Isolation and Purification The contents of the cold trap are allowed to warm to atmospheric pressure, whereupon the product sublimes. This sublimation yields 26.11 g (81%) of this compound as a very volatile solid.[2]
Caption: Synthesis of the title compound via a sulfonium salt intermediate.
Reactivity and Applications in Organic Synthesis
This compound is a versatile source of the perfluoro-tert-butyl group, capable of participating in both radical and nucleophilic transformations. The choice of reaction conditions dictates the reactive pathway.
Generation of the Perfluoro-tert-butyl Radical (PFtB•)
The relatively weak C-Br bond can be homolytically cleaved under photolytic or radical initiation conditions to generate the electrophilic perfluoro-tert-butyl radical. This radical can then be trapped by a variety of substrates, making it a valuable tool for late-stage functionalization.
Experimental Protocol: Photocatalytic Perfluoro-tert-butylation (Representative)
To a solution of the arene (0.2 mmol), a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and this compound (0.4 mmol) in a suitable solvent (e.g., acetonitrile or DMF) is added. The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the perfluoro-tert-butylated arene.
Caption: A generalized photocatalytic cycle for radical perfluoro-tert-butylation.
Generation of the Perfluoro-tert-butyl Anion ([C(CF₃)₃]⁻)
While less common for the bromide compared to other precursors, under specific conditions involving strong reducing agents or in the presence of certain transition metal catalysts, the perfluoro-tert-butyl anion can be generated. This nucleophilic species can then react with a range of electrophiles. However, other reagents such as perfluoro-tert-butyl phenyl sulfone are often more effective for generating the PFtB anion.[1][9]
The Perfluoro-tert-butyl Group in Drug Design and Development
The introduction of the PFtB group can have a profound impact on the properties of a drug candidate.
-
Metabolic Stability: The steric bulk of the PFtB group can shield adjacent functionalities from metabolic enzymes, thereby reducing clearance and increasing the half-life of a drug.[10] The replacement of a metabolically labile tert-butyl group with a PFtB group is a rational design strategy to enhance metabolic stability.
-
Lipophilicity and Permeability: The PFtB group is highly lipophilic, which can enhance membrane permeability and oral bioavailability. However, its impact on overall drug-like properties must be carefully balanced.
-
Conformational Control: The large steric footprint of the PFtB group can lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.
-
¹⁹F NMR for Pharmacokinetic Studies: The strong, singlet ¹⁹F NMR signal of the PFtB group allows for non-invasive in vivo imaging and quantification of drug distribution and metabolism, providing invaluable pharmacokinetic data during preclinical development.[2]
Quantitative Impact on Physicochemical Properties:
While a comprehensive database is still emerging, case studies demonstrate the significant impact of the PFtB group. For instance, the incorporation of a geminally perfluoro-tert-butylated β-amino acid into a peptide dramatically increased its hydrophobicity, as measured by reversed-phase chromatography and 1-octanol/water partition coefficients.[11]
Safety and Handling
This compound is a volatile solid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as an irritant, causing skin and serious eye irritation.[10]
Conclusion
This compound is a valuable and versatile reagent for the introduction of the perfluoro-tert-butyl group, a moiety of increasing importance in medicinal chemistry and drug development. Its ability to serve as a precursor to both the PFtB radical and, under specific conditions, the anion, provides synthetic chemists with a powerful tool for molecular design. The unique properties conferred by the PFtB group—enhanced metabolic stability, conformational restriction, and a sensitive ¹⁹F NMR handle—make this reagent a critical component in the toolbox for developing next-generation therapeutics and research probes. As our understanding of the nuanced effects of fluorine in drug design continues to grow, the utility of reagents such as perfluoro-tert-butyl bromide is set to expand even further.
References
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Zhu, K., Luo, Q., Xu, P., Ni, Z., & Hu, J. (2025). Dehydroxy-Perfluoro-tert-butylation of alcohols with PhSO2C(CF3)3 and insights into the structure of the [C(CF3)3] anion. ResearchGate. Retrieved from [Link]
- Hu, J., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society.
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(No specific author). Synthesis of this compound. PrepChem.com. Retrieved from [Link]
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Zhang, R., Zhou, S., Li, Y., Wu, Y., & Chen, C. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. ResearchGate. Retrieved from [Link]
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(No specific author). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
- (No specific author). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery.
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(No specific author). Perfluoro-tert-butyl alcohol. PubChem. Retrieved from [Link]
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(No specific author). 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. PubChem. Retrieved from [Link]
- (No specific author). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent.
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(No specific author). The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals. PubMed Central. Retrieved from [Link]
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(No specific author). The synthesis of a geminally perfluoro-tert-butylated beta-amino acid and its protected forms as a potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals. PubMed. Retrieved from [Link]
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(No specific author). 2-Bromo-1,1,1,3,3,3-hexafluoropropane. PubChem. Retrieved from [Link]
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(No specific author). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]
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(No specific author). infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. Retrieved from [Link]
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(No specific author). 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]
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(No specific author). 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]
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(No specific author). mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Retrieved from [Link]
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(No specific author). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Retrieved from [Link]
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- 3. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | C4H3BrF6 | CID 2782260 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Technical Guide to the Solubility of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Introduction and Physicochemical Profile
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is a highly fluorinated and brominated organic compound.[1] Such compounds are often explored for their unique properties, including use as fluorinated solvents.[1] Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄BrF₉ | [1] |
| Molecular Weight | 298.93 g/mol | [1] |
| Melting Point | 58-59 °C | [1] |
| Boiling Point | 50.9 °C at 760 mmHg | [1] |
| Density | 1.904 g/cm³ | [1] |
Theoretical Solubility Considerations
The principle of "like dissolves like" is fundamental to predicting solubility. The structure of this compound is dominated by highly electronegative fluorine atoms, which significantly reduce the molecule's ability to participate in hydrogen bonding as a donor. The presence of the bromine atom and the overall non-polar, perfluorinated structure suggest that this compound will be most soluble in non-polar and weakly polar aprotic organic solvents.
Based on the solubility profiles of structurally similar compounds like sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane), which is miscible with ethanol, ether, chloroform, and benzene, it is reasonable to infer that this compound would exhibit good solubility in a range of common organic solvents.[2] However, its solubility in highly polar or protic solvents is expected to be limited.
Experimental Protocol for Solubility Determination
Given the absence of published quantitative data, experimental determination of solubility is essential. The following protocol provides a reliable method for determining the solubility of this compound in a specific organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (chemically compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/mL, mg/L, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Safety and Handling
This compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[3] All work should be conducted in a well-ventilated fume hood.
Conclusion
References
-
PubChem. (n.d.). 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. Retrieved from [Link]
-
LookChem. (n.d.). (2-BROMO)HEXAFLUORO-2-(TRIFLUOROMETHYL)PROPANE. Retrieved from [Link]
-
Halocarbon Life Sciences. (2020, December 20). Sevoflurane. Retrieved from [Link]
Sources
"computational studies on perfluoro-tert-butylation"
An In-Depth Technical Guide to Computational Studies on Perfluoro-tert-butylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The perfluoro-tert-butyl (PFtB) group, C(CF₃)₃, represents an extreme in steric bulk and electron-withdrawing capacity among fluoroalkyl moieties, offering unique properties for applications in drug design, materials science, and as a ¹⁹F-MRI contrast agent.[1][2] However, the very properties that make it attractive—its immense size and the unique effects of its nine fluorine atoms—also render its incorporation into organic molecules a formidable synthetic challenge.[1] Computational chemistry has emerged as an indispensable tool for overcoming these hurdles, providing profound insights into reaction mechanisms, explaining observed selectivities, and guiding the rational design of novel reagents. This guide, written from the perspective of a Senior Application Scientist, delves into the core computational methodologies used to study perfluoro-tert-butylation reactions, offering both theoretical grounding and practical, field-proven insights.
The Imperative for a Computational Approach
The synthetic utility of the perfluoro-tert-butyl group is hampered by challenges not commonly encountered with smaller analogues like the trifluoromethyl group. Traditional synthetic routes are often limited, and the reactivity of key intermediates—the perfluoro-tert-butyl radical ((CF₃)₃C•) and anion ((CF₃)₃C⁻)—is governed by a complex interplay of sterics and electronics.[1][3]
Why turn to computation?
-
Elucidating Transient Species: Key intermediates in these reactions are often highly reactive and present in low concentrations, making experimental characterization difficult. Computational methods allow for the detailed study of their geometries, stabilities, and electronic structures.[4][5]
-
Mapping Reaction Pathways: Computational modeling can map out entire potential energy surfaces for a reaction, identifying transition states and calculating activation barriers. This helps to explain why certain pathways are favored over others and can reveal unexpected mechanisms.
-
Decoding Selectivity: Perfluoro-tert-butylation reactions often exhibit high regio- or stereoselectivity. Computational studies can quantify the subtle energetic differences, often arising from steric clashes, that dictate the reaction's outcome.[1][3]
-
Rational Reagent Design: By understanding the electronic properties required for a successful PFtB source, computational screening can accelerate the development of new, more efficient, and more stable reagents.[3][5]
Core Computational Methodologies: The Scientist's Toolkit
While various computational tools exist, Density Functional Theory (DFT) has become the workhorse for studying perfluoro-tert-butylation reactions due to its excellent balance of computational cost and accuracy for systems of this size.
Expertise in Method Selection: The choice of functional and basis set is not arbitrary; it is a critical decision that dictates the reliability of the results. For organofluorine chemistry, and particularly for systems involving bulky, electron-rich fluorine atoms, certain considerations are paramount:
-
Functionals: Hybrid functionals like B3LYP are common starting points. However, for more accurate energetics and to better account for non-covalent interactions (like steric repulsion), dispersion-corrected functionals are essential. The TPSS-D3 functional, for instance, has been successfully used to model the subtle energy differences governing stereoselectivity in photocatalytic perfluoro-tert-butylation.[1]
-
Basis Sets: Pople-style basis sets (e.g., 6-31G*) are useful for initial geometry optimizations. For final energy calculations and more accurate descriptions of electron distribution, larger, polarization- and diffuse-function-augmented basis sets are required. The def2-SVP (for geometries) and def2-TZVP (for single-point energies) combination provides a robust and validated approach for these systems.[1] This hierarchical approach (a faster method for geometry followed by a more accurate one for energy) is a cost-effective strategy for achieving high-quality data.
Trustworthiness Through Validation: A computational protocol is only as good as its ability to replicate reality. A self-validating system involves:
-
Benchmarking: Calculating a known property, such as the geometry of a stable starting material or the energy of a known reaction, to ensure the chosen computational level of theory is appropriate.
-
Experimental Correlation: The ultimate goal is to explain experimental observations. A successful model should correctly predict the major product, rationalizing the observed yield and selectivity. For example, if a reaction is highly E-selective, the calculated energy barrier to the E-product's transition state must be significantly lower than that for the Z-product.[1]
Mechanistic Deep Dive: Insights from Silicon
Computational studies have been pivotal in unraveling the mechanisms of two major classes of perfluoro-tert-butylation: radical and nucleophilic pathways.
The Radical Pathway: A Photocatalytic C(sp²)–H Functionalization
A recently developed method uses an iridium photocatalyst to generate the (CF₃)₃C• radical, which then adds to styrene derivatives.[1] DFT calculations were instrumental in explaining the reaction's high E-selectivity.
The proposed catalytic cycle is shown below:
Caption: A standard computational workflow for mechanistic investigation.
Experimental Protocol: DFT Mechanistic Study
-
Structure Preparation (Pre-processing):
-
Step 1.1: Build 3D structures of all reactants (styrene, (CF₃)₃C• radical) and expected products using a molecular editor (e.g., Avogadro, GaussView).
-
Step 1.2: Perform a quick geometry optimization using a low-cost method like a Universal Force Field (UFF) to obtain reasonable starting geometries. This prevents catastrophic errors in the initial DFT steps.
-
Step 1.3: For the (CF₃)₃C• radical, ensure the correct multiplicity is set (Doublet). For all other closed-shell species, use Singlet.
-
-
Geometry Optimization and Frequency Calculation:
-
Step 2.1: For each reactant, intermediate, and product, perform a full geometry optimization and frequency calculation.
-
Causality: The optimization finds the lowest energy structure on the potential energy surface. The frequency calculation is critical for two reasons: it confirms the structure is a true minimum (zero imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies (ΔG).
-
Method: Opt Freq keywords using the TPSS-D3 functional and the def2-SVP basis set.
-
-
Transition State (TS) Location:
-
Step 3.1: Create an initial guess for the transition state structure (e.g., by placing the radical near the β-carbon of the styrene).
-
Step 3.2: Perform a TS search calculation (e.g., using Opt=(TS,CalcFC,NoEigentest)).
-
Causality: This is the most challenging step. The goal is to find the saddle point on the energy landscape that connects reactants and products. A successful TS calculation will yield a structure with exactly one imaginary frequency.
-
Step 3.3: Visualize the imaginary frequency's vibrational mode to confirm it corresponds to the desired bond-forming event.
-
-
Pathway Validation (IRC):
-
Step 4.1: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS.
-
Trustworthiness: This is a non-negotiable validation step. The IRC calculation maps the path downhill from the TS in both directions. It must connect the reactant complex on one side and the product complex on the other to prove that the located TS is the correct one for the reaction of interest.
-
-
High-Accuracy Energy Calculation:
-
Step 5.1: Using the optimized geometries from the def2-SVP calculations, perform a single-point energy calculation with the larger, more accurate def2-TZVP basis set.
-
Causality: This "single-point" calculation provides a more refined electronic energy without the high cost of re-optimizing the geometry with the larger basis set. This is the basis of the // notation (e.g., TPSS-D3/def2-TZVP//TPSS-D3/def2-SVP).
-
-
Data Analysis:
-
Step 6.1: Extract the Gibbs free energies for all minima and transition states.
-
Step 6.2: Calculate the activation barrier (ΔG‡ = G_TS - G_Reactants) and the overall reaction energy (ΔGᵣₓₙ = G_Products - G_Reactants). These values provide the quantitative kinetic and thermodynamic profile of the reaction.
-
Quantitative Data Summary
Computational studies provide key energetic data that underpins our mechanistic understanding.
| Reaction / System | Parameter | Calculated Value (kcal/mol) | Significance | Source |
| Photocatalytic PFtB-ation of Styrene | ΔE (Conformer Energy Gap) | 13.4 | Explains high E-selectivity by preventing rotation in the Cu(III) intermediate. | [1] |
| Photocatalytic PFtB-ation of Styrene | ΔΔG (Elimination Selectivity) | -3.3 | The concerted elimination step slightly favors the Z-isomer, but is kinetically masked by the rotational barrier. | [1] |
| Nucleophilic PFtB-ation of Arynes | A-value (PFtB) | 6.109 | Quantifies the extreme steric bulk, which dictates the observed meta-regioselectivity. | [3] |
| Table 2: Key energetic parameters from DFT studies on perfluoro-tert-butylation reactions. |
Conclusion and Future Outlook
Computational chemistry is no longer a purely academic exercise but a predictive, practical tool that is essential for modern chemical research and development. In the challenging field of perfluoro-tert-butylation, computational studies have successfully elucidated complex radical and ionic mechanisms, provided quantitative explanations for puzzling selectivities, and established a reliable framework for future investigations. As computational power increases and algorithms improve, we can expect in silico screening of new catalysts and PFtB-transfer reagents to become a primary driver of discovery, accelerating the integration of this unique functional group into the next generation of pharmaceuticals and advanced materials.
References
-
Zhang, R., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications. Available at: [Link]
-
Wang, Q., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Q., Ni, C., & Hu, J. (2019). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene and CsF. Angewandte Chemie International Edition. Available at: [Link]
-
Feng, Z., et al. (2023). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers. Available at: [Link]
-
Mehta, N., et al. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
The Perfluoro-tert-butyl Group: A Technical Guide to its Electronic Effects and Applications
Introduction: Unveiling a Unique Functional Group
In the landscape of functional groups utilized by medicinal chemists and materials scientists, the perfluoro-tert-butyl (PFtB) group, -C(CF₃)₃, emerges as a moiety with a compelling and distinct set of properties. Its trifluoromethyl-rich structure bestows upon it a unique combination of potent electronic effects, significant steric bulk, and valuable characteristics for in vivo applications. This technical guide provides an in-depth exploration of the electronic underpinnings of the PFtB group, the experimental and computational methodologies to characterize it, and its practical implications in drug discovery and advanced materials. We will delve into the causality behind its effects, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: Fundamental Electronic and Steric Properties
The defining characteristics of the perfluoro-tert-butyl group stem from the cumulative effect of its nine fluorine atoms. This dense fluorination leads to a profound impact on the electronic environment of any molecule to which it is attached.
Potent Inductive Effect: A Strong Electron-Withdrawing Nature
The high electronegativity of fluorine atoms results in a powerful electron-withdrawing inductive effect (-I effect) exerted by the PFtB group. This effect is significantly stronger than that of a trifluoromethyl (-CF₃) group, making the PFtB group one of the most electron-withdrawing alkyl groups in organic chemistry.[1][2] This strong -I effect can profoundly influence the reactivity and properties of adjacent functional groups. For instance, it can increase the acidity of nearby protons, stabilize anionic species, and modulate the electron density of aromatic rings.
A key quantitative measure of this electronic influence is the Hammett substituent constant (σ). The estimated para-Hammett constant (σₚ) for a perfluoro-tert-butyl ether is +0.30, indicating its electron-withdrawing nature through the aromatic system.[3]
Steric Hindrance: A Bulky Shield
The three-dimensional arrangement of the three trifluoromethyl groups creates a significant steric shield around the point of attachment. This steric bulk can be quantified by the A-value, which is a measure of the conformational preference of a substituent. Density functional theory calculations have revealed an A-value of 6.109 kcal/mol for the PFtB group, which is larger than that of the commonly used tert-butyl group (5.704 kcal/mol).[4] This extraordinary steric bulk can override electronic effects in determining the regioselectivity of chemical reactions.[4] For example, in nucleophilic additions to arynes, the bulky PFtB anion preferentially attacks the less-hindered carbon atom, leading to meta-functionalized products exclusively.[4]
The van der Waals volume of the PFtB group is approximately 128 ų, which is considerably larger than that of the heptafluoroisopropyl (HFIP) group (99 ų).[5] This substantial volume can be strategically employed to protect susceptible parts of a molecule from metabolic attack or to enforce specific molecular conformations.
Impact on Lipophilicity and Metabolic Stability
The introduction of fluorine into organic molecules often has a complex effect on lipophilicity (LogP). While perfluorination of alkyl chains generally increases lipophilicity, the compact and highly polarized nature of the PFtB group can lead to nuanced effects. The high lipophilicity of a tert-butyl group can present challenges in drug development, leading to issues like low solubility and increased metabolism.[6][7] While the PFtB group is also lipophilic, its unique electronic and steric properties can offer advantages. For instance, the steric shielding provided by the PFtB group can enhance metabolic stability by hindering the approach of metabolic enzymes like cytochrome P450s.[8] Efforts to replace a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl group, which removes all sp³ C-H bonds, have shown increased metabolic stability in vitro and in vivo.[9]
Chapter 2: Experimental and Computational Characterization
A thorough understanding of the PFtB group's properties necessitates a combination of experimental and computational techniques.
Experimental Protocols
The electronic effect of the PFtB group on an aromatic system can be quantified by determining its Hammett substituent constant (σ). This is typically achieved by measuring the pKa or reaction rates of a series of para- or meta-substituted benzoic acids or other suitable probe molecules.
Step-by-Step Protocol for pKa Determination via Potentiometric Titration:
-
Sample Preparation: Prepare a 0.01 M solution of the PFtB-substituted benzoic acid and a corresponding non-substituted benzoic acid in a suitable solvent system (e.g., 50% ethanol/water).
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Titrate the acid solution with the base, recording the pH at regular intervals of added base volume.
-
Data Analysis: Plot the pH versus the volume of added base to obtain a titration curve. The pKa is the pH at the half-equivalence point.
-
Hammett Plot: Plot the pKa values of the substituted benzoic acids against the known σ values of other substituents to determine the σ value for the PFtB group.
¹⁹F NMR spectroscopy is an invaluable tool for characterizing molecules containing the PFtB group. The nine chemically equivalent fluorine atoms of the PFtB group give rise to a sharp singlet in the ¹⁹F NMR spectrum, providing a clear and sensitive spectroscopic handle.[3] This property is particularly advantageous for in vivo imaging applications.[1][10]
Experimental Workflow for ¹⁹F NMR Analysis:
Caption: Workflow for acquiring and analyzing ¹⁹F NMR spectra of PFtB-containing compounds.
Computational Chemistry
Computational methods, particularly density functional theory (DFT), are powerful tools for probing the electronic and steric properties of the PFtB group.
Computational Workflow for Determining Electronic and Steric Parameters:
Caption: A typical workflow for computational analysis of the PFtB group using DFT.
Accurate computation of the electronic structure of per- and polyfluoroalkyl substances (PFAS), including molecules with the PFtB group, can be challenging due to the high number of correlated electrons.[11][12] Advanced computational methods are often required for precise predictions.
Chapter 3: Applications in Drug Discovery and Materials Science
The unique properties of the perfluoro-tert-butyl group have led to its exploration in various scientific fields.
Medicinal Chemistry
In drug design, the PFtB group can be strategically incorporated to:
-
Enhance Metabolic Stability: The steric bulk of the PFtB group can shield metabolically labile sites from enzymatic degradation, thereby prolonging the half-life of a drug candidate.[8]
-
Modulate Physicochemical Properties: The electron-withdrawing nature of the PFtB group can be used to fine-tune the pKa of nearby functional groups, which can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Improve Potency and Selectivity: The steric and electronic properties of the PFtB group can influence how a molecule binds to its biological target, potentially leading to increased potency and selectivity.
¹⁹F Magnetic Resonance Imaging (MRI)
The nine magnetically equivalent fluorine atoms of the PFtB group produce a strong, sharp singlet in the ¹⁹F NMR spectrum, making it an excellent candidate for use as a ¹⁹F MRI contrast agent.[1][10] Perfluoro-tert-butanol (PFTB) itself is a valuable building block for creating high-performance ¹⁹F MRI agents.[10] These agents can be used for in vivo cell tracking, mapping of physiological parameters, and as diagnostic tools, as ¹⁹F MRI offers the advantage of no background signal in biological tissues.[3][10]
Data Summary: Physicochemical Properties of the Perfluoro-tert-butyl Group
| Property | Value | Source |
| Hammett Constant (σₚ of -O-C(CF₃)₃) | +0.30 (estimated) | [3] |
| A-Value | 6.109 kcal/mol | [4] |
| Van der Waals Volume | 128 ų | [5] |
Chapter 4: Synthetic Methodologies
The incorporation of the perfluoro-tert-butyl group into organic molecules can be challenging due to its steric bulk and the unique reactivity of fluorinated compounds.[1][5] However, several synthetic strategies have been developed.
One common precursor is perfluoro-tert-butanol, which can be used in nucleophilic substitution reactions.[1] For example, the potassium salt of perfluoro-tert-butanol can be used to displace leaving groups.[1] Another approach involves the use of perfluoro-tert-butyl phenyl sulfone as a source of the perfluoro-tert-butyl anion, which can then react with electrophiles such as arynes.[4][13] The synthesis of perfluoro-tert-butylated arenes via the reaction of the PFtB anion with arynes has been shown to be highly regioselective, favoring the meta-product due to the steric dominance of the PFtB group.[4]
Conclusion: A Versatile Tool for Molecular Design
The perfluoro-tert-butyl group stands out as a powerful and versatile functional group for molecular design. Its potent electron-withdrawing inductive effect, substantial steric bulk, and unique ¹⁹F NMR signature provide chemists with a valuable tool to modulate the properties of organic molecules. From enhancing the metabolic stability of drug candidates to enabling sensitive in vivo imaging, the applications of the PFtB group are continually expanding. A thorough understanding of its fundamental electronic and steric properties, coupled with robust experimental and computational characterization, will undoubtedly pave the way for the development of novel and improved pharmaceuticals and advanced materials.
References
- Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. (Source: Google Search)
- tert-butyl Phenyl Sulfone and Arynes. (Source: Google Search)
- Access to perfluoro‐tert‐butylated molecules.
- Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. (Source: PMC - NIH)
- Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging.
- Metabolism of t-butyl groups in drugs. (Source: Hypha Discovery Blogs)
- β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. (Source: PMC - NIH)
- Regioselective Aromatic Perfluoro- tert -butylation Using Perfluoro- tert -butyl Phenyl Sulfone and Arynes.
- β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.
- Highly acidic perhalogenated alcohols. A new synthesis of perfluoro-tert-butyl alcohol.
- Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (Source: PubMed Central)
- Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro‐tert‐butylation with DBBF and CsF.
- Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons. (Source: PMC - PubMed Central)
- Metabolically Stable tert-Butyl Replacement. (Source: PMC - NIH)
- Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling. (Source: PubMed)
- Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR.
- Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons.
- Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert- butylation with 1,1-Dibromo-2,2. (Source: Google Search)
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Methodological & Application
"radical perfluoro-tert-butylation using 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane"
An Application Guide for Researchers
Radical Perfluoro-tert-butylation Using 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Introduction: The Strategic Value of the Perfluoro-tert-butyl Moiety
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing groups is a cornerstone of modern molecular design. The perfluoro-tert-butyl (PFtB or t-Bu-CF₃) group, in particular, represents an exceptionally potent building block. Characterized by its profound steric bulk and powerful electron-withdrawing nature, the PFtB group can dramatically influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity.[1] Its nine equivalent fluorine atoms also make it a powerful reporter group for ¹⁹F Magnetic Resonance Imaging (MRI), a high-sensitivity, background-free analytical technique with emerging applications in diagnostics and biological research.[2]
However, the installation of this sterically demanding group presents a significant synthetic challenge.[2][3] Methodologies have evolved from nucleophilic approaches, which are often limited to highly reactive substrates, to radical-based strategies that offer a broader scope.[1] Radical perfluoro-tert-butylation allows for the formation of C–C bonds at unactivated positions under relatively mild conditions, making it highly attractive for late-stage functionalization of complex molecules.
This guide focuses on the use of this compound—also known as perfluoro-tert-butyl bromide or (CF₃)₃CBr—as a precursor for the perfluoro-tert-butyl radical, (CF₃)₃C•. While newer, more elaborate reagents have been developed, simple perfluoroalkyl halides remain fundamental sources for this key radical.[1] They are often leveraged in photoredox catalytic cycles where a single-electron transfer (SET) event initiates the productive chemistry.[3] This document provides researchers with the core principles, a representative experimental protocol, and the mechanistic rationale for employing this reagent in modern synthetic applications.
Reagent Profile: this compound
Structure:
Key Attributes:
-
Radical Precursor: The defining feature of (CF₃)₃CBr is the C-Br bond, which is susceptible to cleavage upon single-electron reduction to generate the desired (CF₃)₃C• radical.
-
Challenges: Simple perfluoro-tert-butyl halides have been noted to suffer from potential instability and challenges related to synthetic economy compared to more recently developed reagents.[1] This has led to the development of alternative sources, such as specialized hypervalent iodine salts.[4]
-
Synthetic Utility: Despite these challenges, its straightforward structure makes it a valuable tool for developing and understanding radical perfluoro-tert-butylation reactions, particularly in the context of photocatalytic Minisci-type reactions for the functionalization of electron-deficient heteroaromatics.
Application Protocol: Representative Photocatalytic C-H Perfluoro-tert-butylation
Preamble & Causality: The following protocol is a representative, adaptable procedure for the perfluoro-tert-butylation of an electron-deficient heteroarene (a Minisci-type reaction). It is based on established principles of photoredox catalysis and adapted from a state-of-the-art method utilizing a different, but functionally analogous, radical precursor.[4] The core logic—generation of the (CF₃)₃C• radical via SET from an excited photocatalyst—remains the same. Each step is designed to ensure an efficient and controlled radical chain reaction.
Mandatory Safety Note: A specific Safety Data Sheet (SDS) for this compound could not be definitively located. However, related fluorinated compounds, such as 1,1,1,3,3,3-hexafluoro-2-propanol, are classified as causing severe skin burns, eye damage, and potential reproductive harm.[5][6] Other brominated fluorocarbons may cause skin, eye, and respiratory irritation.[7][8] Therefore, this reagent must be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a face shield, and a lab coat, is mandatory. All manipulations should be performed by trained personnel.
Step-by-Step Experimental Protocol
-
Reactor Preparation:
-
Place a magnetic stir bar into a 10 mL oven-dried Schlenk tube or a reaction vial suitable for photochemical reactions.
-
Add the heterocyclic substrate (1.0 equiv., e.g., 0.2 mmol, 1.0 M final concentration).
-
Add the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Seal the tube with a rubber septum.
-
-
Atmosphere Inerting (Critical Step):
-
Connect the Schlenk tube to a Schlenk line.
-
Evacuate the tube under vacuum for 5-10 minutes.
-
Refill the tube with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle three times.
-
Rationale: Molecular oxygen can quench the excited state of the photocatalyst, inhibiting the desired electron transfer. Removing dissolved oxygen is critical for reaction efficiency.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.2–2.0 equiv.) via syringe.
-
Add anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile, 0.1 M concentration with respect to the substrate) via syringe.
-
Rationale: Using degassed solvent further minimizes oxygen contamination. Anhydrous conditions prevent side reactions with water.
-
-
Photochemical Reaction:
-
Place the reaction tube approximately 2-5 cm from a cooling fan.
-
Begin vigorous stirring to ensure homogeneous irradiation.
-
Irradiate the reaction mixture with a suitable light source (e.g., 10-25 W Blue LED lamp, λ = 425-450 nm).
-
Continue irradiation at a constant temperature (typically 20-30 °C) for 12-24 hours.
-
Rationale: The fan maintains a consistent temperature, as excessive heat can lead to side reactions or catalyst degradation. The specific wavelength should overlap with the absorbance maximum of the photocatalyst.
-
-
Workup and Purification:
-
Upon completion (monitored by TLC or LC-MS), remove the light source and stop stirring.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the perfluoro-tert-butylated product.
-
Experimental Workflow Diagram
Caption: General workflow for photocatalytic perfluoro-tert-butylation.
Table of Typical Reaction Parameters
This table summarizes typical starting conditions for optimization, based on analogous photocatalytic systems.[4] Researchers should screen these variables to find the optimal conditions for their specific substrate.
| Parameter | Typical Range / Value | Rationale & Field Notes |
| Substrate | Electron-deficient heterocycles | Minisci-type reactions work best with protonated or inherently electron-poor aromatic systems. |
| Radical Precursor | 1.2 - 2.0 equivalents | An excess is used to ensure complete consumption of the limiting substrate. |
| Photocatalyst | fac-Ir(ppy)₃, Ru(bpy)₃Cl₂ | 1-2 mol% loading is typical. Iridium catalysts often have more suitable redox potentials for reducing alkyl halides. |
| Solvent | DCM, CH₃CN, DMF | Must be anhydrous and degassed. The choice can affect solubility and reaction kinetics. |
| Concentration | 0.05 - 0.2 M | More dilute conditions can sometimes suppress side reactions, but may slow the desired reaction. |
| Light Source | Blue LEDs (425-450 nm) | Wavelength should match the photocatalyst's absorption. LEDs are preferred for their narrow emission and low heat output. |
| Temperature | 20 - 30 °C | Reactions are typically run at or near ambient temperature, controlled with a cooling fan. |
| Reaction Time | 12 - 36 hours | Monitor by an appropriate method (TLC, LC-MS, GC-MS) to determine the point of maximum conversion. |
Mechanism of Action: A Photocatalytic Radical Cascade
The perfluoro-tert-butylation of a heteroarene (HetAr) proceeds through a well-established photoredox catalytic cycle. The process is initiated by visible light and involves the generation of the key (CF₃)₃C• radical via a single-electron transfer.
-
Photoexcitation: The photocatalyst (PC), such as fac-Ir(ppy)₃, absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst.
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a strong reducing agent, transferring a single electron to the perfluoro-tert-butyl bromide precursor. This reduction is thermodynamically favorable.
-
Radical Generation: The resulting radical anion, [(CF₃)₃C-Br]⁻•, is highly unstable and undergoes rapid, irreversible fragmentation. It cleaves the weak C-Br bond to release a bromide anion (Br⁻) and the electrophilic perfluoro-tert-butyl radical, (CF₃)₃C•.
-
Radical Addition (Minisci Reaction): The (CF₃)₃C• radical adds to the protonated or electron-deficient heterocyclic substrate (HetArH⁺). This addition typically occurs at the most electron-deficient position (e.g., C2 or C4 of a pyridine ring), forming a stabilized radical cation intermediate.
-
Rearomatization & Catalyst Regeneration: The radical cation intermediate is oxidized by the now-oxidized photocatalyst (PC⁺), which accepts an electron to regenerate the ground-state photocatalyst (PC), thus closing the catalytic cycle. This final step results in the expulsion of a proton (H⁺) and the formation of the final, rearomatized perfluoro-tert-butylated product.
Mechanistic Diagram
Caption: Photocatalytic cycle for Minisci-type perfluoro-tert-butylation.
References
- Koike, T., & Akita, M. (2019). Photoredox-Catalyzed C–F Bond Allylation of Perfluoroalkylarenes at the Benzylic Position.
-
Wang, Q., Ni, C., & Hu, J. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Angewandte Chemie International Edition, 60(50), 27318–27323. [Link]
-
Zhang, R., Zhou, S., Li, Y., Wu, Y., & Chen, C. (2023). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications, 14(1), 1-11. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. [Link]
-
JETIR. Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage. Journal of Emerging Technologies and Innovative Research, 3(1). [Link]
-
Zhang, R., et al. (2024). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. [Link]
-
NIST. Propane, 1,1,1,3,3,3-hexafluoro-2-trifluoromethyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 2-Bromo-1,1,1,3,3,3-hexafluoropropane. [Link]
-
ResearchGate. Access to perfluoro-tert-butylated molecules. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Perfluoro-tert-butylation Reactions
Welcome to the technical support center for perfluoro-tert-butylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the perfluoro-tert-butyl (PFtB) group into organic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
The introduction of the sterically demanding and electron-withdrawing perfluoro-tert-butyl group presents unique challenges. This guide is structured to address common side reactions and experimental pitfalls through a detailed Troubleshooting Guide and a comprehensive FAQ section.
Troubleshooting Guide
This section addresses specific issues you may encounter during your perfluoro-tert-butylation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in Nucleophilic Perfluoro-tert-butylation
Question: I am attempting a nucleophilic perfluoro-tert-butylation using a source of perfluoro-tert-butyl anion, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in nucleophilic perfluoro-tert-butylation are a common challenge, often stemming from the inherent properties of the perfluoro-tert-butyl anion and the reaction conditions. Here’s a breakdown of potential causes and solutions:
Causality: The perfluoro-tert-butyl anion, (CF₃)₃C⁻, is a sterically bulky and weakly nucleophilic species due to the strong electron-withdrawing nature of the three trifluoromethyl groups.[1] Its instability can also be a significant factor.[1][2]
Troubleshooting Steps:
-
Anion Generation and Stability:
-
Inefficient Generation: Ensure your method for generating the (CF₃)₃C⁻ anion is efficient. For instance, when using 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and a fluoride source like cesium fluoride (CsF), the consecutive triple-fluorination needs to proceed effectively.[3][4]
-
Anion Instability: The (CF₃)₃C⁻ anion can be unstable. Once generated, it should be trapped by the electrophile in situ as quickly as possible. Running the reaction at low temperatures may enhance the anion's stability.
-
-
Substrate Reactivity:
-
Steric Hindrance: The significant steric bulk of the perfluoro-tert-butyl group can hinder its approach to the electrophilic center of your substrate.[2][5] If your substrate is also sterically congested, the reaction rate may be extremely slow. Consider using a less hindered substrate if possible, or explore alternative synthetic routes.
-
Electrophilicity: The (CF₃)₃C⁻ anion is a weak nucleophile and requires a highly reactive electrophile.[1] Reactions with alkyl halides and activated aryl systems (via SₙAr) are more likely to be successful.[1][3] For less reactive substrates, consider alternative strategies like radical perfluoro-tert-butylation.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are often used to facilitate the formation and reaction of the anion.
-
Fluoride Source and Activators: When using fluoride to generate the anion, the nature of the fluoride salt is important. CsF is generally more effective than KF due to its higher solubility and the greater nucleophilicity of the "naked" fluoride ion.[5] The addition of crown ethers (e.g., 18-crown-6) can enhance the reactivity of KF.[5]
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in nucleophilic perfluoro-tert-butylation.
Issue 2: Formation of Side Products in Aromatic Perfluoro-tert-butylation via Arynes
Question: I am performing an aromatic perfluoro-tert-butylation using an aryne precursor and a source of (CF₃)₃C⁻, but I am isolating significant amounts of fluorinated and/or brominated arenes as byproducts. Why is this happening and how can I suppress these side reactions?
Answer:
The formation of halogenated arenes is a classic example of competitive nucleophilic attack on the highly reactive aryne intermediate.
Causality: Arynes are extremely reactive intermediates that can be trapped by any nucleophile present in the reaction mixture. When generating the (CF₃)₃C⁻ anion from precursors that also release other nucleophiles, such as fluoride (F⁻) or bromide (Br⁻) ions, these smaller and often more nucleophilic species can compete with the bulky (CF₃)₃C⁻ anion for the aryne.[5]
Troubleshooting Steps:
-
Choice of (CF₃)₃C⁻ Source:
-
"Clean" Anion Generation: The key is to use a reagent that generates the perfluoro-tert-butyl anion without concurrently producing other reactive nucleophiles. Perfluoro-tert-butyl phenyl sulfone has been identified as a superior source of the (CF₃)₃C⁻ anion in the presence of a fluoride source, as the only byproduct is the non-interfering benzenesulfonyl fluoride.[5]
-
Stoichiometry Control: If using a system where competing nucleophiles are unavoidable, carefully controlling the stoichiometry of the reagents can help. Using an excess of the perfluoro-tert-butyl anion source relative to the aryne precursor can favor the desired reaction.[5]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature might help to favor the reaction with the desired, albeit less reactive, bulky nucleophile.
-
Concentration: Running the reaction at a higher concentration might favor the bimolecular reaction between the aryne and the (CF₃)₃C⁻ anion.
-
Mechanism of Side Product Formation:
Caption: Competitive nucleophilic attack on an aryne intermediate.
Issue 3: Poor Regioselectivity in Perfluoro-tert-butylation of Substituted Arenes
Question: I am observing a mixture of regioisomers in the perfluoro-tert-butylation of my substituted aromatic substrate. How can I improve the regioselectivity?
Answer:
Regioselectivity in aromatic perfluoro-tert-butylation is primarily governed by steric effects due to the large size of the PFtB group.[5]
Causality: The bulky perfluoro-tert-butyl group will preferentially attack the less sterically hindered position of an unsymmetrical intermediate, such as a substituted aryne.[5] However, if the directing group on the aromatic ring is far from the reactive centers, its steric influence diminishes, potentially leading to a mixture of products.[5]
Troubleshooting Steps:
-
Substrate Design:
-
Steric Directing Groups: Utilize substrates where a bulky substituent can effectively block one of the reactive positions, directing the incoming perfluoro-tert-butyl group to a single position. For aryne chemistry, placing a substituent ortho to the aryne "triple bond" often leads to meta-functionalized products with high selectivity.[5]
-
Electronic Effects: While sterics are often dominant, the electronic nature of the substituents can play a role. However, with the PFtB group, this is often a secondary effect.
-
-
Reaction System:
-
Choice of Perfluoro-tert-butylation Method: The choice of method can influence regioselectivity. For instance, in radical aromatic substitutions, the regioselectivity might be governed by different principles than in nucleophilic additions to arynes.
-
Summary of Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Recommendation |
| Steric Hindrance of PFtB Group | High | Dominant factor; attack occurs at the least hindered position. |
| Substituent Position on Arene | High | Proximal substituents exert strong steric control. |
| Electronic Effects of Substituents | Moderate to Low | Generally overridden by the steric bulk of the PFtB group. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with radical perfluoro-tert-butylation?
A1: Radical perfluoro-tert-butylation offers an alternative to nucleophilic methods, particularly for less reactive substrates.[2] However, it comes with its own set of challenges:
-
Reagent Stability and Handling: Some radical precursors can be unstable. However, newer reagents, such as those derived from perfluoro-tert-butanol and hypervalent iodine salts, are designed to be stable and scalable.[1][2]
-
Stereoselectivity: In reactions with alkenes, controlling the stereochemistry (e.g., E/Z selectivity) of the product can be challenging. The formation of the thermodynamically disfavored Z-isomer is a potential side reaction.[2]
-
Side Reactions: The highly reactive perfluoro-tert-butyl radical can participate in unwanted side reactions. For example, in the presence of strong acids, cationic polymerization of the alkene substrate can occur, leading to a complex mixture of products.[2]
Q2: My perfluoro-tert-butylated alcohol derivative seems to be decomposing. What could be the cause?
A2: Certain perfluoro-tert-butylated alcohols, particularly those with a β-hydrogen, are prone to decomposition under basic conditions.[6] This occurs through an elimination reaction where a β-hydrogen is abstracted, leading to the release of the perfluoro-tert-butyl oxide. This instability is a critical consideration in multi-step syntheses. To avoid this, it is advisable to design synthetic routes that do not involve β-hydrogens adjacent to the perfluoro-tert-butyl ether linkage, or to avoid basic conditions after its formation.[6]
Q3: Can I use perfluoro-tert-butylation in late-stage functionalization of complex molecules?
A3: Yes, late-stage perfluoro-tert-butylation is a powerful tool in drug discovery and materials science. Both radical and nucleophilic methods have been successfully applied to the late-stage functionalization of complex molecules.[2][3] However, the success of these reactions is highly dependent on the functional group tolerance of the chosen method and the steric accessibility of the target position on the complex molecule. Careful planning and optimization are crucial.
Q4: What are some common impurities I should look out for in my crude perfluoro-tert-butylated product?
A4: Besides the side products already discussed (halogenated arenes, regioisomers), other common impurities can include:
-
Unreacted Starting Material: Due to the challenges of these reactions, incomplete conversion is common.
-
Products from Reagent Decomposition: The perfluoro-tert-butylating agent itself might decompose under the reaction conditions. For example, the in-situ generation of perfluoroisobutylene from some precursors has been observed.[7]
-
Solvent-Related Byproducts: The solvent can sometimes participate in side reactions, especially under harsh conditions.
Q5: Are there any safety concerns I should be aware of when performing perfluoro-tert-butylation reactions?
A5: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures. Specific to perfluoro-tert-butylation:
-
Toxicity of Reagents: Some older methods for generating the perfluoro-tert-butyl anion involved the use of highly toxic gaseous perfluoroisobutylene.[1] Modern reagents are designed to be safer and easier to handle.[1][3] Always consult the Safety Data Sheet (SDS) for all reagents.
-
Reaction Exotherms: Some reactions can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling.
-
Pressure Build-up: Reactions that generate gaseous byproducts should be performed in an open or well-vented system.
References
-
Zhang, R., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. ResearchGate. Available at: [Link]
-
Zhang, R., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications. Available at: [Link]
-
Wang, Q., et al. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Angewandte Chemie International Edition, 60(50), 27318-27323. Available at: [Link]
-
Ye, Y., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society, 144(48), 22026–22034. Available at: [Link]
-
Wang, Q., et al. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with DBBF and CsF. ResearchGate. Available at: [Link]
-
Meagher, J. L., et al. (2015). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Fluorine Chemistry, 179, 133-140. Available at: [Link]
-
Ye, Y., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. PubMed. Available at: [Link]
-
Zhang, R., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. National Institutes of Health. Available at: [Link]
Sources
- 1. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Perfluoro-tert-butylation Reactions
Welcome to the technical support center for perfluoro-tert-butylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of incorporating the perfluoro-tert-butyl (PFtB) group into your molecules. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is my perfluoro-tert-butylation reaction failing or giving low yields?
This is the most common issue, and it often stems from the inherent challenges of this transformation. The primary difficulties are the significant steric bulk of the PFtB group and the unique electronic effects of its nine fluorine atoms.[1] Success hinges on selecting a reaction pathway and reagents appropriate for your specific substrate. Key areas to investigate are reagent viability, reaction conditions, and substrate compatibility.
Q2: What are the main strategies for introducing the perfluoro-tert-butyl group?
There are two primary mechanistic pathways for direct perfluoro-tert-butylation:
-
Nucleophilic Perfluoro-tert-butylation : This involves generating the perfluoro-tert-butyl anion, (CF₃)₃C⁻, which then attacks an electrophilic substrate.[2] This pathway is often limited by the anion's instability and weak nucleophilicity, requiring highly reactive electrophiles like alkyl halides or arynes.[3]
-
Radical Perfluoro-tert-butylation : This approach generates the perfluoro-tert-butyl radical, (CF₃)₃C•, typically under photoredox conditions.[3] This electrophilic radical can then engage with unsaturated systems like alkenes, alkynes, and electron-rich arenes.[3]
The choice between these pathways is critical and depends entirely on the nature of your starting material.
Q3: How do I choose the correct perfluoro-tert-butylating reagent?
Reagent selection is paramount. Here are some state-of-the-art options based on your desired transformation:
-
For Nucleophilic Reactions with Alkyl Halides/Electron-Deficient Arenes : 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) in combination with a fluoride source like Cesium Fluoride (CsF) is a practical and effective choice.[2][4] The DBBF reagent undergoes a triple-fluorination process to generate the (CF₃)₃C⁻ anion in situ.[5]
-
For Radical Reactions with Alkenes/Arenes : Hypervalent iodine reagents, synthesized from commercial perfluoro-tert-butanol, are stable, scalable, and release the (CF₃)₃C• radical under single electron transfer conditions, often initiated by a photocatalyst.[1][3]
-
For Trapping Aryne Intermediates : Perfluoro-tert-butyl phenyl sulfone is a superior reagent. Its reaction with a fluoride source cleanly generates the (CF₃)₃C⁻ anion without producing competing halide nucleophiles, which is a common side reaction with other methods.[6][7]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low to No Product Yield
This is the most frequent challenge. Let's diagnose the potential causes systematically.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown and Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| 1. Reagent Degradation | Some perfluoro-tert-butylating agents, particularly PFtB halides, can be unstable.[3] Hypervalent iodine reagents should be stored protected from light and moisture. Solution : Always use a freshly opened bottle of reagent or purify it according to established procedures. Ensure handling under an inert atmosphere (N₂ or Ar) if the protocol specifies sensitivity to air or moisture. |
| 2. Inefficient Anion Generation (Nucleophilic Methods) | The generation of the (CF₃)₃C⁻ anion is highly dependent on the reaction conditions. The nucleophilicity of the fluoride source is critical.[2] Solution : Cesium fluoride (CsF) is generally a more effective fluoride source than potassium fluoride (KF) due to its higher solubility and the "freer" nature of the fluoride anion in solution.[6] If using KF, the addition of a phase-transfer catalyst like 18-crown-6 can significantly improve yield by enhancing fluoride's nucleophilicity.[6] The choice of a polar aprotic solvent like DMF or acetonitrile is also crucial for solvating the ions.[2][6] |
| 3. Inefficient Radical Generation (Photoredox Methods) | For photoredox reactions, the entire catalytic cycle must be efficient. This includes light absorption by the photocatalyst, single electron transfer to the PFtB reagent, and subsequent radical capture by the substrate.[3] Solution : First, ensure the reaction mixture is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which can quench the excited state of the photocatalyst. Second, verify that the wavelength of your light source (e.g., Blue LED) corresponds to the absorption maximum of your photocatalyst (e.g., an Iridium or Ruthenium complex). Finally, confirm that the catalyst loading is optimal as per the literature protocol.[1] |
| 4. Substrate Incompatibility | The steric bulk of the PFtB group is a major hurdle. If the target site on your substrate is sterically congested, the reaction will be slow or may not proceed at all.[3] Additionally, electronic effects are key; for example, an SₙAr-type nucleophilic perfluoro-tert-butylation requires an electron-deficient aromatic ring.[2] Solution : Analyze the steric environment around your reaction site. If it is highly hindered, a different synthetic route may be necessary. For electronically mismatched substrates, consider if derivatization of your starting material could make it more reactive under the chosen conditions. |
Problem 2: Significant Side Product Formation
Observing new spots on your TLC or peaks in your GC-MS is frustrating. The cause is often a competing reaction pathway.
Visualizing Competing Reactions
Caption: Competing nucleophilic attack on an aryne intermediate.
Detailed Breakdown and Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| 1. Competing Halogenation | In methods where the (CF₃)₃C⁻ anion is generated from a precursor that also releases halide ions (e.g., bromide or fluoride), these smaller, often more nucleophilic anions can compete with the bulky PFtB anion for the electrophile.[6] This is particularly problematic in reactions involving highly reactive intermediates like arynes. Solution : The most effective solution is to switch to a "cleaner" reagent system. For aryne chemistry, using perfluoro-tert-butyl phenyl sulfone with CsF generates benzenesulfonyl fluoride as a non-interfering byproduct, eliminating the source of competing halide nucleophiles.[6][7][8] |
| 2. Substrate Polymerization | When using alkene substrates like styrenes in radical reactions, polymerization can be a significant competing pathway, consuming the starting material.[3] Solution : Try lowering the reaction concentration to disfavor intermolecular chain reactions. Reducing the reaction temperature may also help. In some cases, a small amount of a radical inhibitor that does not interfere with the desired catalytic cycle, such as BHT (butylated hydroxytoluene), can suppress polymerization, although this requires careful optimization. |
| 3. Product Isomerization (E/Z for Alkenes) | In photocatalytic reactions involving styrene derivatives, the desired product (e.g., the E-isomer) can isomerize to the undesired Z-isomer via triplet-triplet energy transfer from the excited photocatalyst.[3] Solution : This is a complex mechanistic issue. Some protocols report that the acid generated in situ during the reaction can suppress this energy transfer process, preserving the E-selectivity.[1] If Z-isomers are the major product, it may be possible to intentionally favor their formation by adding a base to remove the acid, thereby allowing the triplet-triplet energy transfer to occur.[3] |
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Key Reactions
| Reaction Type | Substrate Example | PFtB Reagent (Equiv.) | Key Additive (Equiv.) | Solvent | Temp (°C) | Notes |
| Nucleophilic Substitution [2] | Alkyl Iodide | DBBF (1.5) | CsF (5.0) | DMF | 80 | Reaction is often complete in under 2 hours. CsF is crucial for high yield.[2] |
| Aryne Trapping [6] | Aryne Precursor | PFtB Phenyl Sulfone (1.4) | KF (2.4) + 18-crown-6 (2.4) | Acetonitrile | 80 | This "clean" method avoids halogenated byproducts. An excess of the PFtB source is beneficial.[6] |
| Radical C-H Functionalization [1] | Styrene | Hypervalent Iodine Reagent (1.2) | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1 mol%) | Dioxane | 25 | Requires blue LED irradiation and rigorous degassing of the solvent.[1] |
Protocol: Nucleophilic Perfluoro-tert-butylation of an Alkyl Halide
This protocol is adapted from the work of Hu and coworkers for the perfluoro-tert-butylation of alkyl halides using DBBF.[2]
Materials:
-
Alkyl halide (e.g., 1-iodooctane) (1.0 equiv, 0.2 mmol)
-
1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) (1.5 equiv, 0.3 mmol)
-
Cesium Fluoride (CsF), oven-dried (5.0 equiv, 1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add the alkyl halide, CsF, and the magnetic stir bar.
-
Seal the vial with a septum cap and purge with dry argon or nitrogen for 5 minutes.
-
Using a syringe, add the anhydrous DMF to the vial.
-
Add the DBBF reagent via syringe. Caution : Handle DBBF in a well-ventilated fume hood.
-
Place the sealed vial in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired perfluoro-tert-butylated alkane.
References
- Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent.
- Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2.
- tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society.
- Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent.
- Access to perfluoro‐tert‐butylated molecules.
- Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro‐tert‐butylation with DBBF and CsF.
- Regioselective Aromatic Perfluoro- tert -butylation Using Perfluoro- tert -butyl Phenyl Sulfone and Arynes.
- Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Perfluoro-tert-butylated Products
Welcome to the technical support center for the purification of perfluoro-tert-butylated (PFtB) products. The incorporation of the perfluoro-tert-butyl group, -C(CF₃)₃, into organic molecules is a powerful strategy in drug discovery and materials science, owing to its unique electronic properties and metabolic stability.[1][2] However, the distinct physicochemical characteristics of these highly fluorinated compounds, such as high lipophilicity and low polarity, often present significant challenges during purification.
This guide provides practical, experience-driven advice in a question-and-answer format to help you navigate the common hurdles in separating your target PFtB compounds from starting materials and reaction byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers face when starting the purification process.
Q1: My perfluoro-tert-butylated product is extremely nonpolar. How does this affect my purification strategy?
A1: The high fluorine content makes PFtB compounds "fluorous," meaning they have a high affinity for other fluorinated substances and are often poorly soluble in common organic solvents.[1] This property dictates your choice of purification technique. Standard normal-phase (silica gel) or reverse-phase (C18) chromatography can be challenging because your product may either move with the solvent front in normal-phase or be irreversibly retained in reverse-phase.
Your primary options will revolve around:
-
Fluorous Solid-Phase Extraction (F-SPE): This is often the most effective method, exploiting the "like-dissolves-like" principle where your fluorous product is selectively retained on a fluorinated stationary phase.[3][4]
-
Modified Flash Chromatography: Using less polar solvent systems (e.g., pure hexanes/heptanes) on silica or alumina, or employing specialized fluorinated HPLC phases.[5]
-
Distillation/Sublimation: If your product is volatile and thermally stable, vacuum distillation can be an excellent, scalable method to separate it from non-volatile impurities.[6][7]
-
Recrystallization: Finding a suitable solvent system can be difficult but is highly effective if successful. Often, a mixture of a good solvent and a poor anti-solvent is required.[8][9]
Q2: How can I effectively monitor the progress of my purification?
A2: Due to the presence of nine equivalent fluorine atoms, ¹⁹F NMR spectroscopy is your most powerful analytical tool. The perfluoro-tert-butyl group typically gives a sharp, intense singlet in the ¹⁹F NMR spectrum, making it easy to detect your product even at very low concentrations.[10][11][12] You can use ¹⁹F NMR to:
-
Assess Crude Reaction Mixtures: Determine the ratio of product to fluorine-containing starting materials or byproducts.
-
Analyze Column Fractions: Quickly identify which fractions contain your desired product.
-
Determine Final Purity: Integration of the product signal against impurity signals provides a quantitative measure of purity.
Alongside ¹⁹F NMR, traditional methods like TLC (often with special stains like potassium permanganate), GC-MS, and LC-MS are also valuable. For LC-MS, be aware that highly fluorinated compounds can sometimes exhibit poor ionization.
Q3: I'm having trouble removing the starting material, perfluoro-tert-butanol. What's the best approach?
A3: Perfluoro-tert-butanol (PFtB-OH) is a common unreacted starting material.[13] It is relatively volatile and can be tricky to remove completely.
-
Aqueous Wash: A simple basic wash (e.g., with dilute NaHCO₃ or Na₂CO₃) can deprotonate the acidic PFtB-OH, making it more water-soluble and easier to remove during an aqueous workup.
-
Vacuum Transfer/Distillation: Gently heating the crude product under high vacuum can effectively remove residual PFtB-OH, provided your product is significantly less volatile.[14]
-
Azeotropic Removal: In some cases, azeotropic distillation with a suitable solvent may help remove traces of the alcohol.[15]
Part 2: Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Scenario 1: My product co-elutes with a non-fluorinated starting material during silica gel chromatography.
Problem: The polarity of your PFtB product and the starting material are too similar for effective separation on standard silica gel.
Root Cause Analysis & Solution Workflow:
The primary issue is the lack of differential interaction with the stationary phase. The bulky, nonpolar PFtB group dominates the interaction, leading to rapid elution.
Caption: Decision workflow for resolving co-elution issues.
Detailed Solutions:
-
Switch to Fluorous Solid-Phase Extraction (F-SPE): This is the most robust solution. F-SPE utilizes a silica gel modified with a long perfluoroalkyl chain (e.g., -SiMe₂(CH₂)₂C₈F₁₇).[4] The separation is based on fluorous-fluorous interactions, not polarity.[3]
-
Mechanism: Your PFtB-containing product will be strongly retained on the fluorous silica. The non-fluorinated starting material will not be retained and can be washed away with a "fluorophobic" solvent like methanol/water or acetonitrile/water.[3][4] Your product is then eluted with a "fluorophilic" solvent like THF or pure methanol.[4]
-
Advantage: This method offers an orthogonal separation mechanism to traditional chromatography, often providing excellent and predictable purification.[16]
-
-
Optimize Normal-Phase Chromatography:
-
Use a Less Polar Mobile Phase: Switch from ethyl acetate/hexanes to dichloromethane/hexanes or even pure hexanes/heptanes. This may provide better resolution between two nonpolar compounds.
-
Try Alumina: Alumina has different selectivity compared to silica and can sometimes resolve compounds that are inseparable on silica gel.
-
Scenario 2: I can't find a good solvent for recrystallization; my product either oils out or remains fully dissolved.
Problem: Perfluoro-tert-butylated compounds often have poor solubility in common recrystallization solvents.
Root Cause Analysis & Solution:
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of crystals. This is common with highly nonpolar or "greasy" molecules. The key is to find a solvent system where the solubility of your compound has a steep temperature gradient.
Strategies for Solvent Screening:
-
Systematic Screening: Test single solvents first. Good candidates are often hydrocarbons (heptane, cyclohexane), chlorinated solvents (dichloromethane), or ethers (diethyl ether). Fluorinated solvents like perfluorohexanes can also be excellent but are more expensive.[17]
-
Binary Solvent Systems: This is often the most successful approach.[9]
-
Dissolve your compound in a small amount of a "good" solvent (e.g., dichloromethane or acetone) at an elevated temperature.
-
Slowly add a "poor" solvent (an anti-solvent, e.g., hexanes, methanol, or water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Data Table: Common Solvent Systems for Recrystallization
| Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Comments |
| Dichloromethane (DCM) | Hexanes / Heptane | Excellent for many nonpolar compounds. |
| Acetone | Water or Hexanes | Good for moderately polar compounds.[9] |
| Tetrahydrofuran (THF) | Hexanes / Heptane | Similar to DCM/Hexanes but THF is water-miscible.[9] |
| Ethyl Acetate | Hexanes / Heptane | A classic combination, but may be too polar.[9] |
| Perfluorodecalin | Methanol | A fluorous/non-fluorous system; can be very effective.[17] |
Part 3: Detailed Protocols
Protocol 1: Purification by Fluorous Solid-Phase Extraction (F-SPE)
This protocol is designed for the separation of a PFtB-tagged product from non-fluorinated impurities.
Materials:
-
FluoroFlash® SPE Cartridge (or equivalent fluorous silica gel).
-
Crude reaction mixture.
-
"Fluorophobic" Wash Solvent: e.g., 80:20 Methanol/Water.
-
"Fluorophilic" Elution Solvent: e.g., Tetrahydrofuran (THF) or Methanol.
-
Collection tubes.
-
SPE manifold (optional, but recommended).
Methodology:
-
Cartridge Conditioning:
-
Pass 3-5 column volumes (CV) of the fluorophilic elution solvent (THF) through the F-SPE cartridge to activate the fluorous phase.
-
Pass 3-5 CV of the fluorophobic wash solvent (80:20 MeOH/H₂O) to equilibrate the column. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the loading solvent (this can be the reaction solvent or a solvent compatible with the fluorophobic wash).
-
Apply the dissolved sample to the top of the equilibrated F-SPE cartridge.
-
-
Fluorophobic Wash (Impurity Removal):
-
Pass 5-10 CV of the fluorophobic wash solvent (80:20 MeOH/H₂O) through the cartridge.
-
Collect the eluent. This fraction should contain your non-fluorinated starting materials and byproducts.
-
Self-Validation Step: Analyze the collected wash fractions by TLC or LC-MS to confirm the removal of impurities.
-
-
Fluorophilic Elution (Product Collection):
-
Place a clean collection tube under the cartridge.
-
Pass 3-5 CV of the fluorophilic elution solvent (THF) through the cartridge to elute your retained PFtB product.
-
Collect this fraction.
-
-
Analysis and Recovery:
-
Analyze the eluted fluorophilic fraction by ¹⁹F NMR and LC-MS to confirm the presence and purity of your product.[18]
-
Remove the solvent under reduced pressure to recover the purified compound. Note that some highly fluorinated compounds can be volatile and may be lost if excessive heat or vacuum is applied.[19]
-
References
-
Weed, R. A., et al. (2022). Recovery of per- and polyfluoroalkyl substances after solvent evaporation. Environmental Science: Processes & Impacts. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2016). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic Letters. [Link]
-
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron. [Link]
-
Reddit r/Chempros Discussion. (2020). Removing tBuOH from reaction mixture?. [Link]
-
Chen, C., et al. (2021). Access to perfluoro‐tert‐butylated molecules. Angewandte Chemie. [Link]
-
News-Medical.Net. (2024). U.S. wastewater treatment fails to address rising organofluorine contamination. [Link]
-
Jiang, Z.-X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences. [Link]
-
Prasadha Pamunah Limbah Industri (PPLi). (2024). Implementation of vacuum distillation system at PPLi. E3S Web of Conferences. [Link]
-
ResearchGate Discussion. (2015). If I use Butanol as solvent for reaction, what the best way to remove it?. [Link]
- Google Patents. (2020). Purification method of tert-butyl hydroperoxide.
-
Geng, J., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples. Analytical Methods. [Link]
-
D'Amore, C., et al. (2021). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. Molecules. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
ResearchGate. (2021). Perfluoroalkyl substances concentration from groundwater via direct contact membrane distillation. [Link]
- Google Patents. (1994).
-
ACS Environmental Au. (2022). Treatment of Per- and Polyfluoroalkyl Substances (PFAS)-Contaminated Hypersaline Brine by Membrane Distillation. [Link]
-
ResearchGate. (2021). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples. [Link]
-
Saka, G., et al. (2008). Removal of Butylated Hydroxyanisole with Enzyme Based Polymerization Using Organo-Clays. Hacettepe Journal of Biology and Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of Perfluoro-tert-butanol. [Link]
-
D'Amore, C., et al. (2021). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. CNR-IRIS. [Link]
-
ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (2021). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. [Link]
-
Schmidt, T. C., & Haderlein, S. B. (1998). Analysis of the antioxidant butylated hydroxytoluene (BHT) in water by means of solid phase extraction combined with GC/MS. Fresenius' Journal of Analytical Chemistry. [Link]
-
The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. [Link]
-
ResearchGate. (2004). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). [Link]
-
ACS Environmental Au. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. [Link]
-
PubMed. (2016). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium-Coupling Reaction. [Link]
-
Leuze Verlag. (2023). Vacuum distillation removes PFAS from wastewater. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. [Link]
-
Nature Reviews Chemistry. (2021). Contemporary synthetic strategies in organofluorine chemistry. [Link]
-
PromoChrom Technologies. (2022). Automating the Solid Phase Extraction (SPE) of PFAS for a Range of Methods and Matrices. [Link]
-
ResearchGate. (2021). Perfluorooctane sulfonate and Bisphenol A evaluation in daily consumption products. [Link]
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
Yu, Y. B., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
Chemical Communications. (2020). Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging. [Link]
-
ResearchGate Discussion. (2014). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. [Link]
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Vacuum distillation removes PFAS from wastewater - Leuze Verlag [leuze-verlag.de]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.cnr.it [iris.cnr.it]
- 13. nbinno.com [nbinno.com]
- 14. reddit.com [reddit.com]
- 15. CN112159343A - Purification method of tert-butyl hydroperoxide - Google Patents [patents.google.com]
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- 17. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recovery of per- and polyfluoroalkyl substances after solvent evaporation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mastering the Handling of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS 754-43-8). As a highly volatile and reactive perfluorinated compound, its unique properties present specific challenges in a laboratory setting. This guide, structured from field-proven insights, provides a comprehensive resource for its safe and effective use in your research and development endeavors.
Section 1: Understanding the Volatility Challenge - Core Properties
This compound is a solid at room temperature, but its exceptionally high volatility, characterized by a low boiling point and a tendency to sublime, is a primary concern for experimental accuracy and safety. Understanding its physical properties is the first step in managing its behavior.
| Property | Value | Source |
| CAS Number | 754-43-8 | [1] |
| Molecular Formula | C₄BrF₉ | [1] |
| Molecular Weight | 298.93 g/mol | [1] |
| Boiling Point | 50.9°C at 760 mmHg | [1] |
| Melting Point | 58-59°C | [1] |
| Sublimation Point | ~49-51°C | [2] |
| Vapor Pressure | 295 mmHg at 25°C | [1] |
| Appearance | Colorless, volatile solid | [2] |
The significant vapor pressure at ambient temperature underscores the potential for substantial sample loss if not handled correctly. The proximity of its melting and boiling points, along with its noted ability to sublime, means it can transition directly from a solid to a gas, posing unique handling challenges.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: Why does my solid sample of this compound seem to "disappear" from an open container?
A1: This is due to the compound's high volatility and tendency to sublime, even at room temperature.[2] It readily transitions from a solid to a gaseous state, leading to sample loss if not stored in a properly sealed container.
Q2: Is this compound hazardous? What are the primary safety concerns?
A2: Yes, it is classified as an irritant (Hazard Code: Xi). It is irritating to the eyes, respiratory system, and skin (Hazard Statements: 36/37/38).[1] Due to its volatility, inhalation is a primary exposure route. All handling should be performed in a well-ventilated fume hood.
Q3: How should I store this compound to minimize loss?
A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Given its volatility, refrigeration is recommended to reduce vapor pressure and minimize sublimation. Ensure the container is appropriate for storing volatile substances and is clearly labeled.
Q4: Can I handle this compound on the open bench?
A4: No. Due to its high volatility and irritant nature, all transfers and manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.[4]
Section 3: Troubleshooting Experimental Challenges
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Issue 1: Inconsistent Reaction Yields and Stoichiometry
Q: My reaction yields are not reproducible, and I suspect it's due to inaccurate measurement of the volatile starting material. How can I accurately weigh and transfer this compound?
A: This is a classic challenge with volatile solids. Here’s a systematic approach to ensure accurate dispensing:
-
Pre-cool the Reagent: Before weighing, cool the sealed container of this compound in a refrigerator or an ice bath. This significantly reduces its vapor pressure, minimizing sublimation during transfer.
-
Weigh by Difference:
-
Weigh the sealed, pre-cooled container of the reagent.
-
Quickly transfer an approximate amount of the solid to your reaction vessel inside a fume hood.
-
Immediately reseal the reagent container and re-weigh it. The difference in weight is the exact amount of reagent transferred.
-
-
Direct Addition Funnel: For larger scale reactions, a solid addition funnel can be used. Weigh the loaded and sealed funnel before and after addition.
-
Solvent Slurry Method:
-
In a fume hood, quickly add the approximate amount of the solid to a pre-weighed flask containing a small amount of a compatible, high-boiling solvent in which the reagent is soluble.
-
Immediately seal and re-weigh the flask to determine the exact weight of the reagent.
-
This slurry can then be transferred via cannula to the reaction vessel.
-
Issue 2: Product Loss During Workup and Purification
Q: After my reaction, I'm losing a significant amount of my product during solvent removal on the rotary evaporator. What's happening and how can I prevent this?
A: If your product is also volatile, which is common for derivatives of this reagent, you are likely co-evaporating it with the solvent. Consider these strategies:
-
Avoid High Vacuum: Do not use a high vacuum line for solvent removal. Use a rotary evaporator with careful control over the vacuum level. Start with a gentle vacuum and only increase it if necessary.
-
Temperature Control: Keep the water bath temperature low. For very volatile compounds, it may be necessary to remove the solvent at room temperature or even in a cooled bath.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to capture any volatilized product. It may be possible to recover some of the lost product from the trap.[2]
-
Alternative to Evaporation: If the product is extremely volatile, consider alternative purification methods that do not involve solvent evaporation under reduced pressure, such as liquid-liquid extraction into a higher boiling solvent followed by distillation, or preparative gas chromatography.
Issue 3: Pressure Buildup in Sealed Reaction Vessels
Q: I'm running a reaction at a slightly elevated temperature in a sealed tube, and I'm concerned about pressure buildup. Is this a risk?
A: Yes, this is a significant risk. The high vapor pressure of this compound will increase with temperature, potentially leading to dangerous over-pressurization of a sealed vessel.
-
Use a Reflux Condenser: For reactions at or near the boiling point of a solvent, a reflux condenser is essential to prevent pressure buildup and loss of volatile reagents. For highly volatile compounds, a double-surface or Vigreux condenser is recommended for greater efficiency.
-
Pressure-Rated Equipment: If a sealed system is absolutely necessary, use pressure-rated glassware or a stainless-steel autoclave designed for the anticipated pressure at the reaction temperature. Always consult pressure/temperature charts for your solvents and reagents.
-
Headspace Considerations: Do not overfill the reaction vessel. A larger headspace can accommodate some pressure increase, but it is not a substitute for proper pressure relief or rated equipment.
-
Safety Precautions: Always conduct reactions with the potential for pressure buildup behind a blast shield in a fume hood.
Section 4: Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation:
-
Ensure a certified chemical fume hood is in operation.[4]
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Place the sealed container of the reagent in a refrigerator or an ice bath for at least 30 minutes before use.
-
-
Weighing and Transfer:
-
Place a tared reaction vessel on a balance inside the fume hood.
-
Remove the pre-cooled reagent container from the cold source.
-
Working swiftly, open the container and transfer the desired amount of the solid to the reaction vessel using a clean spatula.
-
Immediately close both the reagent container and the reaction vessel.
-
Record the mass of the transferred solid.
-
For the "weighing by difference" method, follow the procedure outlined in Section 3, Issue 1.
-
-
Cleanup:
-
Wipe any spills within the fume hood with an inert absorbent material and dispose of it as hazardous waste.
-
Return the sealed reagent container to cold storage.
-
Protocol 2: Setting up a Reaction to Minimize Volatility-Related Issues
-
Apparatus Setup:
-
Assemble the reaction glassware (e.g., a three-neck round-bottom flask) inside the fume hood.
-
Equip the flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a septum for reagent addition.
-
Ensure all glass joints are properly sealed with grease or PTFE sleeves.
-
-
Inert Atmosphere:
-
If the reaction is air-sensitive, purge the system with an inert gas (e.g., argon or nitrogen).
-
-
Reagent Addition:
-
Add the solvent and other non-volatile reagents to the flask.
-
Add the this compound as the final reagent, either directly or as a slurry (see Section 3, Issue 1).
-
-
Reaction Conditions:
-
If heating is required, use a heating mantle with a stirrer and a temperature controller.
-
Ensure a steady flow of coolant through the reflux condenser before applying heat.
-
Monitor the reaction progress as you normally would (e.g., by TLC or GC/MS).
-
Section 5: References
-
PrepChem. Synthesis of this compound. [Link]
-
PrepChem. Synthesis of this compound. [Link]
-
LookChem. Cas 754-43-8,(2-BROMO)HEXAFLUORO-2-(TRIFLUOROMETHYL)PROPANE. [Link]
-
Columbia University Environmental Health & Safety. FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. [Link]
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
LookChem. Cas 754-43-8,(2-BROMO)HEXAFLUORO-2-(TRIFLUOROMETHYL)PROPANE. [Link]
Sources
Technical Support Center: Perfluoro-tert-butylation Reactions
Welcome to the technical support center for perfluoro-tert-butylation. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with incorporating the perfluoro-tert-butyl (PFtB) group. Given the unique steric and electronic properties of this moiety, achieving high conversion can be a formidable task[1][2]. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Part 1: General Troubleshooting & First Principles
This section addresses the most common initial questions when a reaction delivers suboptimal results.
FAQ 1: My perfluoro-tert-butylation reaction has stalled or shows very low conversion. What are the first critical parameters I should investigate?
Low conversion is a common issue stemming from several potential root causes. Before undertaking extensive re-optimization, it's crucial to validate the foundational components of your reaction setup.
A Systematic Approach to Initial Checks:
-
Reagent Integrity: The stability of your perfluoro-tert-butylating agent is paramount. Some reagents, like perfluoro-tert-butyl phenyl sulfone, are prone to sublimation and should be stored in a well-sealed container[3]. Others, particularly alcohol derivatives, can be susceptible to decomposition under basic conditions[4]. Confirm that your reagent has been stored correctly and, if possible, verify its purity by NMR or another suitable analytical technique before use.
-
Anhydrous & Inert Conditions: Many perfluoro-tert-butylation reactions, especially those involving anionic intermediates, are highly sensitive to moisture and oxygen. Ensure that all glassware was rigorously dried, solvents were purified using an appropriate system, and the reaction was conducted under a robustly inert atmosphere (e.g., high-purity Argon or Nitrogen).
-
Activation Method (for Nucleophilic Reactions): For reactions that generate a nucleophilic (CF3)3C- species, the activator's efficacy is critical. If using a fluoride source like Cesium Fluoride (CsF) or Potassium Fluoride (KF), ensure it is anhydrous. The nucleophilicity of the fluoride ion is a key factor; KF is often less effective than CsF unless paired with a phase-transfer catalyst or a crown ether like 18-crown-6 to enhance its solubility and reactivity[3][5].
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature as specified in literature protocols. Some reactions require heating to proceed at an appreciable rate[4].
Below is a troubleshooting flowchart to guide your initial investigation.
Caption: Initial troubleshooting workflow for low conversion.
Part 2: Troubleshooting Specific Reaction Pathways
The optimal conditions and potential pitfalls differ significantly between nucleophilic and radical perfluoro-tert-butylation methods.
FAQ 2: I'm performing a nucleophilic perfluoro-tert-butylation using a reagent like DBBF and a fluoride source, but my yields are poor. What should I optimize?
This pathway relies on the in situ generation of the (CF3)3C- anion via a consecutive triple-fluorination process[5]. The efficiency of this step is the most common bottleneck.
Key Optimization Parameters:
-
Fluoride Source and Nucleophilicity: The choice of fluoride salt is critical. CsF is generally the most effective due to its higher solubility and the "naked" nature of the fluoride anion in polar aprotic solvents[5]. If using KF, the addition of 18-crown-6 is often mandatory to improve its efficacy[3].
-
Solvent Choice: Polar aprotic solvents are required to enhance the nucleophilicity of the fluoride ion. DMF and acetonitrile have been identified as optimal solvents for these reactions[3][5]. Reactions in less-polar solvents like THF or ethyl acetate often fail completely[3].
-
Stoichiometry: An excess of both the perfluoro-tert-butylating agent precursor (e.g., DBBF) and the fluoride source is often necessary to ensure efficient generation of the (CF3)3C- anion and to drive the reaction to completion[5].
| Parameter | Recommendation | Rationale |
| Fluoride Source | Use anhydrous CsF. If using KF, add 1.0-1.2 equivalents of 18-crown-6. | Maximizes fluoride nucleophilicity, which is crucial for generating the active (CF3)3C- species[3][5]. |
| Solvent | Use high-purity, anhydrous DMF or acetonitrile. | Polar aprotic solvents enhance fluoride reactivity. Less polar alternatives are often ineffective[3]. |
| Reagent Ratio | Start with 1.5 equivalents of the PFtB precursor and 5.0 equivalents of CsF. | An excess ensures the fleeting reactive intermediate is generated in sufficient concentration[5]. |
| Moisture Control | Rigorously dry all glassware and reagents. Perform under a strong inert atmosphere. | The (CF3)3C- anion is a strong base and will be quenched by protic sources. |
Experimental Protocol 1: A Self-Validating System for Optimizing Nucleophilic Perfluoro-tert-butylation
This protocol uses a test reaction to validate your reagents and conditions.
-
Preparation: In a glovebox, add your substrate (1.0 equiv), the perfluoro-tert-butylating agent (e.g., DBBF, 1.5 equiv), and the fluoride source (e.g., anhydrous CsF, 5.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vial and stir at the reaction temperature (e.g., room temperature or 80 °C)[5].
-
Monitoring: After the recommended time, take an aliquot from the reaction mixture, quench it with water, and extract with a suitable solvent. Analyze by 19F NMR using an internal standard (like PhOCF3) to determine the conversion.
-
Troubleshooting:
-
No Conversion: Suspect inactive fluoride source or severe moisture contamination. Use freshly opened, anhydrous reagents.
-
Partial Conversion: Consider increasing the equivalents of the PFtB agent and fluoride source, or increasing the temperature.
-
FAQ 3: My reaction to form a perfluoro-tert-butylated arene via an aryne intermediate is producing significant halogenated (fluoro- or bromo-) arene byproducts. How can I prevent this?
This is a classic case of competing nucleophiles. When the aryne intermediate is generated, it can be trapped by any nucleophile present in the reaction mixture. If your (CF3)3C- anion is generated from a precursor that also releases halide ions (e.g., bromide), these halides will compete for the aryne, reducing your desired product's yield[3].
The Solution: A Cleaner Anion Source
The development of perfluoro-tert-butyl phenyl sulfone was a direct solution to this problem. When this reagent reacts with a fluoride source, it cleanly generates the (CF3)3C- anion and benzenesulfonyl fluoride. The latter is a non-interfering byproduct that does not compete as a nucleophile for the aryne intermediate[3].
Caption: Competing nucleophiles in aryne perfluoro-tert-butylation.
FAQ 4: My photocatalytic C-H perfluoro-tert-butylation is not working. What are the key parameters for this radical-based method?
Photocatalytic methods generate a (CF3)3C• radical, which then engages in the desired C-H functionalization[1]. Low conversion often points to issues with the catalytic cycle.
Critical Factors for Photocatalytic Success:
-
Photocatalyst Choice: The photocatalyst must have the appropriate excited-state energy to interact with the perfluoro-tert-butylating agent. Ensure you are using the catalyst specified in the literature for your specific transformation[1].
-
Light Source: The wavelength and intensity of the light source are critical. The lamp must emit at a wavelength that excites your photocatalyst. Inconsistent or weak irradiation will lead to low initiation of the catalytic cycle.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, halting the reaction. It is imperative to thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Substrate Compatibility: Electron-rich substrates, like certain styrene derivatives, can be prone to acid-catalyzed polymerization, which consumes starting material and creates a complex mixture[1]. If you observe this, the addition of a non-nucleophilic organic base, such as 2,6-di-tert-butylpyridine (DtBP), can suppress these side reactions and significantly improve the yield[1].
Part 3: Advanced Troubleshooting
FAQ 5: Could my starting material be the problem?
Absolutely. The electronic and steric nature of your substrate plays a huge role.
-
Steric Hindrance: The perfluoro-tert-butyl group is exceptionally bulky. If the target site on your substrate is sterically hindered, the reaction may be slow or not proceed at all. There is no universal solution here, but screening different catalysts or reaction conditions (e.g., higher temperature) may help.
-
Electronic Effects: For nucleophilic aromatic substitution (SNAr) type reactions, the aromatic ring must be sufficiently electron-deficient to be susceptible to attack[5]. If your arene is electron-neutral or electron-rich, this pathway will likely fail. In such cases, a method based on aryne intermediates may be more suitable[2][3].
FAQ 6: How can I confirm if my reaction has worked if the product is difficult to isolate?
19F NMR Spectroscopy is your most powerful tool. The perfluoro-tert-butyl group provides a strong, sharp singlet in the 19F NMR spectrum, typically around -70 ppm[4]. This signal is unmistakable and allows for clear quantification of product formation, even in a crude reaction mixture, by using a fluorine-containing internal standard.
References
-
Zhang, R., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. ResearchGate. [Link]
-
Li, L., et al. (2020). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Angewandte Chemie International Edition. [Link]
-
Shen, G., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society. [Link]
-
Shen, G., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. ResearchGate. [Link]
-
Fuglestad, B., et al. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Polymer Chemistry. [Link]
-
Li, L., et al. (2020). Access to perfluoro-tert-butylated molecules. ResearchGate. [Link]
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- 5. sioc.cas.cn [sioc.cas.cn]
Navigating the complexities of large-scale reactions involving perfluoro-tert-butyl bromide, this technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and frequently asked questions. As a senior application scientist, this guide is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to ensure both successful and safe scale-up.
Technical Support Center: Perfluoro-tert-butyl Bromide Reaction Scale-Up
The introduction of the perfluoro-tert-butyl (PFtB) group into organic molecules is a significant strategy in the development of pharmaceuticals, agrochemicals, and advanced materials due to its unique electronic and steric properties.[1] However, transitioning these reactions from the laboratory bench to pilot plant or industrial scale presents a unique set of challenges. This guide addresses common issues encountered during the scale-up of reactions involving perfluoro-tert-butyl bromide and its precursors, providing practical advice and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address specific problems that may arise during the scale-up process.
I. Sluggish or Incomplete Reactions upon Scale-Up
Question: My perfluoro-tert-butylation reaction worked well at the gram scale, but is now sluggish and incomplete at the kilogram scale. What are the potential causes and how can I troubleshoot this?
Answer: This is a common issue when scaling up chemical reactions, and for perfluoro-tert-butylations, the root causes often lie in inadequate mixing, poor heat transfer, or issues with reagent stability and concentration.
-
Mixing and Mass Transfer: The significant steric bulk of the perfluoro-tert-butyl group can make reactions inherently slower.[2][3] At larger scales, inefficient mixing can create localized areas of low reagent concentration, effectively stalling the reaction.
-
Troubleshooting:
-
Impeller and Baffle Design: Ensure your reactor is equipped with an appropriate impeller (e.g., pitched-blade or Rushton turbine) and baffling system to promote good turnover and avoid stagnant zones.[4] The goal is to maintain a constant power input per unit volume to approximate the mixing conditions of the lab-scale experiment.[5]
-
Agitation Rate: A simple increase in agitation speed may be necessary. However, be mindful of creating a vortex, which can reduce mixing efficiency.
-
Reagent Addition: Consider subsurface addition of reagents to ensure they are introduced into a well-mixed region of the reactor, rather than just at the surface.[5]
-
-
-
Heat Transfer: Many perfluoro-tert-butylation reactions are exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate heat. This can lead to localized overheating, which may cause decomposition of thermally sensitive reagents or intermediates. Conversely, if the reaction requires heating, inefficient heat transfer can result in the bulk of the reaction mixture not reaching the optimal temperature.
-
Troubleshooting:
-
Jacket Temperature: You may need to set the reactor jacket temperature significantly higher or lower than the desired internal reaction temperature to account for the slower heat transfer.
-
Solvent Choice: Select a solvent with good heat transfer properties and a boiling point that allows for reflux cooling as a safety measure.[6]
-
Dosing Control: For exothermic reactions, controlling the rate of addition of a key reagent can be an effective way to manage the heat output. This is known as a dose-controlled reaction and is a crucial aspect of process safety.[7]
-
-
-
Reagent Concentration and Stability: Some methods for generating the perfluoro-tert-butylating species involve unstable intermediates.[8] The longer reaction and work-up times associated with larger scales can lead to degradation of these species before they can react.
-
Troubleshooting:
-
In-situ Generation: If possible, generate the reactive species in-situ to minimize its lifetime before it reacts with the substrate.
-
Solvent Volume: While it may seem counterintuitive, sometimes a higher solvent volume can help with solubility and heat transfer, although this will impact throughput.[9] A careful optimization of the concentration is necessary at scale.
-
Moisture and Air Sensitivity: Ensure a scrupulously dry and inert atmosphere, as many organometallic reagents and anionic intermediates are sensitive to moisture and oxygen.
-
-
II. Emergence of Unexpected Byproducts and Impurities
Question: I am observing new impurities in my product stream now that I have scaled up the reaction. What is the likely cause?
Answer: The appearance of new byproducts at scale often points to issues with temperature control, localized concentration gradients, or the longer reaction times exposing the product to degradation pathways.
-
Thermal Decomposition: As mentioned, poor heat transfer can lead to "hot spots" within the reactor. This can cause decomposition of the starting materials, reagents, or even the desired product.
-
Troubleshooting:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of your reaction and identify the potential for thermal runaway.[7][10] This data is critical for safe scale-up.
-
Temperature Monitoring: Use multiple temperature probes within the reactor to get a better picture of the temperature distribution.
-
-
-
Side Reactions from Localized High Concentrations: If reagents are not dispersed quickly enough upon addition, the high local concentration can favor side reactions.
-
Troubleshooting:
-
Dilution of Reagents: Adding a reactive reagent as a solution rather than neat can help with its initial dispersion.
-
Optimized Addition Point: Add the reagent at a point of high turbulence, such as near the impeller tip.[5]
-
-
III. Challenges in Product Purification
Question: My product is difficult to purify at a larger scale. Standard chromatographic methods are not practical. What are my options?
Answer: The unique properties of highly fluorinated compounds can make their purification challenging. They often exhibit low solubility in common organic solvents and can be difficult to separate from fluorinated byproducts.
-
Crystallization: This is often the most cost-effective and scalable purification method.
-
Troubleshooting:
-
Solvent Screening: A thorough screening of solvents and solvent mixtures is essential. Consider using a mix of fluorous and non-fluorous solvents to induce crystallization.
-
Seeding: Develop a seeding strategy to ensure consistent crystal form and particle size.
-
-
-
Distillation: If your product is thermally stable and volatile, distillation can be an effective purification method.
-
Troubleshooting:
-
Vacuum Distillation: To avoid thermal degradation, vacuum distillation is often necessary for high-boiling fluorinated compounds.
-
Fractional Distillation: If you have closely boiling impurities, a fractional distillation column will be required.
-
-
-
Liquid-Liquid Extraction: Exploiting the unique solubility properties of fluorinated compounds can be a powerful purification tool.
-
Troubleshooting:
-
Fluorous Biphasic Systems: Consider using a fluorous solvent (e.g., perfluorohexanes) and a standard organic solvent to create a biphasic system. The highly fluorinated product will preferentially move into the fluorous phase.
-
-
IV. Safety Considerations at Scale
Question: What are the key safety concerns I need to be aware of when scaling up reactions with perfluoro-tert-butyl bromide and its precursors?
Answer: Safety is paramount in any chemical process, and fluorination reactions have specific hazards that must be managed.
-
Toxicity of Reagents: Some precursors to the perfluoro-tert-butyl moiety, such as perfluoroisobutylene (PFIB), are extremely toxic.
-
Mitigation:
-
Reagent Selection: Whenever possible, choose a synthetic route that avoids highly toxic reagents.[2]
-
Engineering Controls: All work with volatile and toxic fluorinated compounds must be conducted in a well-ventilated fume hood or a glove box.[11] For larger scale operations, closed-system transfers are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, splash goggles, a face shield, and a lab coat.[12][13]
-
-
-
Thermal Runaway: The potential for a thermal runaway reaction is a significant concern in any exothermic process.[7][10]
-
Mitigation:
-
Process Safety Management: Implement a thorough process safety management program that includes hazard identification and risk assessment.[14][15]
-
Calorimetry: As mentioned, reaction calorimetry is essential to understand the thermal risks.
-
Emergency Planning: Have a clear and well-practiced emergency plan in place that includes procedures for cooling the reactor and quenching the reaction if necessary.[14]
-
-
-
Handling of Fluoride-Containing Waste: Aqueous waste streams may contain fluoride ions, which can be harmful to aquatic life.[16]
-
Mitigation:
-
Visualizing the Workflow: Troubleshooting Sluggish Reactions
The following diagram illustrates a typical decision-making process for troubleshooting a sluggish perfluoro-tert-butylation reaction upon scale-up.
Caption: Troubleshooting workflow for a sluggish perfluoro-tert-butylation reaction.
Experimental Protocol: General Procedure for a Scaled-Up Nucleophilic Perfluoro-tert-butylation
This protocol is a generalized example and must be adapted and optimized for specific substrates and reaction conditions. A thorough risk assessment must be conducted before proceeding.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Inert the reactor by purging with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with the substrate and a suitable anhydrous solvent (e.g., DMF, NMP, sulfolane).[9][20] The solvent volume should be sufficient to ensure good mixing and heat transfer, typically 5-10 mL per gram of substrate.
-
Begin agitation to ensure the substrate is fully dissolved or well-suspended.
-
-
Initiating the Reaction:
-
If the reaction requires heating, bring the reactor contents to the desired temperature.
-
Slowly add the perfluoro-tert-butyl bromide or the reagents for its in-situ generation via a dosing pump. The addition rate should be controlled to maintain the desired reaction temperature and manage any exotherm.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking regular samples for analysis (e.g., GC, HPLC, NMR).
-
Continuously monitor the internal temperature and pressure of the reactor.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to a safe temperature.
-
Quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated ammonium chloride solution). Be aware of potential gas evolution.
-
Perform a liquid-liquid extraction to separate the product from the reaction mixture.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by crystallization, distillation, or chromatography as determined by lab-scale experiments.
-
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) | Reference |
| Solvent Volume | 10-20 mL / mmol substrate | 5-15 mL / mmol substrate (optimized for mixing and heat transfer) | [9] |
| Reaction Temperature | -78 °C to 150 °C | Must account for heat transfer limitations; jacket temperature may differ significantly from internal temperature. | [20] |
| Mixing | Magnetic stirring | Mechanical stirring with optimized impeller and baffles. Maintain constant power/volume. | [4][5] |
| Heat Transfer | High surface area to volume ratio; rapid heating/cooling | Low surface area to volume ratio; slower heat transfer. Risk of thermal runaway for exothermic reactions. | [7] |
Conclusion
The successful scale-up of reactions involving perfluoro-tert-butyl bromide is a challenging but achievable goal. By anticipating the challenges related to mixing, heat transfer, purification, and safety, and by implementing a systematic troubleshooting approach, researchers and process chemists can effectively translate their laboratory discoveries into large-scale production. A thorough understanding of the underlying chemical and engineering principles is the most critical tool for this endeavor.
References
-
Wang, Q., Ni, C., & Hu, J. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Angewandte Chemie International Edition, 60(51), 27318–27323*. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
- Ni, C., & Hu, J. (2017). The unique fluorine effect in the design of organofluorine reagents. Chemical Society Reviews, 46(21), 6536-6553*.
-
ResearchGate. (2023). Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. Retrieved from [Link]
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Fluoroplastics. (n.d.). Safety Considerations When Using Chemical Resistant Tubing in Hazardous Environments. Retrieved from [Link]
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Ozonetech. (n.d.). Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
IntechOpen. (2022). Perfluoroalkyl Compounds for Industrial and Other Applications. Retrieved from [Link]
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CHEM21. (n.d.). Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved from [Link]
-
ACS Publications. (n.d.). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Retrieved from [Link]
-
ResearchGate. (2018). Removal of perfluorinated compounds from industrial water effluents. Retrieved from [Link]
-
MDPI. (n.d.). Research on the Thermal Runaway Behavior and Flammability Limits of Sodium-Ion and Lithium-Ion Batteries. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
BioProcess International. (2024). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Retrieved from [Link]
-
ACS Publications. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Process Safety Management for Petroleum Refineries. Retrieved from [Link]
-
Montrose Environmental Group. (2024). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]
- Google Patents. (n.d.). EP0458684A1 - Reagent and process for the perfluoroalkylation of nucleophilic substrates by sodium perfluoroalkanesulfinates in an oxidising medium.
-
MDPI. (n.d.). The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. Retrieved from [Link]
-
PubMed. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Retrieved from [Link]
-
Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
IRIS. (n.d.). Analysis of the Thermal Runaway Mitigation Performances of Dielectric Fluids During Overcharge Abuse Tests of Lithium-Ion Cells. Retrieved from [Link]
-
ResearchGate. (2016). Mass Transfer and Mixing Across the Scales in Animal Cell Culture. Retrieved from [Link]
-
ACS Publications. (2014). Late-Stage Fluorination: From Fundamentals to Application. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]
-
ChemRxiv. (2023). Optimal sparging and mixing for enhanced mass transfer in U-loop bioreactors across scales. Retrieved from [Link]
-
PubMed Central. (n.d.). Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates. Retrieved from [Link]
-
PubMed. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
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Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. Retrieved from [Link]
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ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
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Beilstein Journals. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of fluorination methods using continuous-flow microreactors. Retrieved from [Link]
-
Wisconsin Department of Natural Resources. (n.d.). Waste Containing PFAS. Retrieved from [Link]
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PubMed Central. (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. Retrieved from [Link]
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-
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-
ACS Publications. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Vortex fluidic induced mass transfer across immiscible phases. Retrieved from [Link]
-
The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]
-
AIChE. (2017). Evaluating Mixing Techniques for Scale-up Processes. Retrieved from [Link]
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"removal of unreacted 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane"
I have gathered a substantial amount of information regarding the physical and chemical properties, synthesis, and some reactivity of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane. I have also found general procedures for the removal of PFAS and organobromine compounds. However, there are still some key missing pieces to create a comprehensive technical support guide.
Specifically, I lack concrete examples of reactions where this compound is used as a starting material, which is essential for providing context-specific troubleshooting for the removal of the unreacted reagent. I also need more specific data on its solubility in common organic solvents to offer detailed guidance on extraction and chromatography. While I have general quenching protocols, a method tailored to this compound's specific reactivity and volatility would be more valuable.
Therefore, I will adjust my plan to focus on these remaining gaps. I will search for specific synthetic applications of this compound to understand the typical reaction contexts. I will also look for any available data on its solubility in common laboratory solvents. Finally, I will try to find more specific examples of purification methods for similar highly fluorinated, volatile organic compounds. After this final round of targeted searches, I should have enough information to construct the detailed technical support center as requested.
Based on the information gathered so far, I can start to outline the structure of the technical support center. It will include:
Part 1: Compound Profile
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A table with the physical and chemical properties of this compound.
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Safety and handling precautions.
Part 2: Troubleshooting Guide (Q&A Format)
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FAQs addressing common issues encountered during the removal of the unreacted starting material. This will cover scenarios like "How do I remove it from a non-volatile product?" or "What should I do if my product is also volatile?".
Part 3: Detailed Removal Protocols
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Step-by-step instructions for removal by:
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Distillation/Sublimation
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Liquid-Liquid Extraction
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Column Chromatography
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A protocol for chemical quenching of the unreacted compound.
Part 4: Analytical Monitoring
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Guidance on using techniques like GC-MS to monitor the removal process.
Part 5: Waste Disposal and Environmental Considerations
Part 6: References
I will also create the required Graphviz diagrams to visualize the workflows for each removal protocol. After the next targeted search, I will proceed with generating the full content. After the final search, I will generate the full response.## Technical Support Center: Removal of Unreacted this compound
Welcome to the dedicated technical support guide for handling and removing unreacted this compound from your reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly fluorinated building block and require robust, field-proven methods for its separation from desired products.
This guide provides a comprehensive overview of the physical and chemical properties of this compound, followed by a troubleshooting section in a question-and-answer format to address common challenges. Detailed, step-by-step protocols for various removal techniques are also included, complete with visual workflows to ensure clarity and reproducibility.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is paramount for selecting the most effective purification strategy. Its high volatility and unique solubility profile are key considerations in the development of removal protocols.
| Property | Value | Source |
| CAS Number | 754-43-8 | [1] |
| Molecular Formula | C₄BrF₉ | [1] |
| Molecular Weight | 298.93 g/mol | [1] |
| Boiling Point | 50.9 °C at 760 mmHg | [1] |
| Melting Point | 58-59 °C | [1] |
| Appearance | Colorless, volatile solid | [2] |
| Density | 1.904 g/cm³ | [1] |
Safety and Handling:
This compound is classified as an irritant.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to its volatility, care should be taken to avoid inhalation.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered during the removal of unreacted this compound.
Q1: My desired product is a non-volatile solid. What is the most straightforward method to remove the unreacted starting material?
A1: Given the high volatility of this compound, the most direct approach is removal under reduced pressure. After the reaction is complete, you can often remove the unreacted starting material by rotary evaporation. For more stubborn traces, placing the solid product under high vacuum for a prolonged period can be effective. Sublimation of the starting material away from your non-volatile product is also a viable option.[2]
Q2: I've tried rotary evaporation, but I still see traces of the starting material in my NMR spectrum. What's the next step?
A2: If rotary evaporation is insufficient, a liquid-liquid extraction can be employed. Since highly fluorinated compounds are often both hydrophobic and lipophobic, a carefully chosen solvent system is crucial. An extraction with a solvent in which your product is soluble but the fluorinated starting material is not, or vice versa, can be effective. Alternatively, you can proceed with column chromatography.
Q3: My product is also volatile, making distillation difficult. How can I separate it from the unreacted starting material?
A3: When both your product and the unreacted starting material are volatile, separation by distillation can be challenging. In such cases, column chromatography is often the most effective method. The significant difference in polarity between the highly fluorinated starting material and most organic products allows for good separation on silica gel. Using a non-polar eluent system, the less polar this compound will elute much faster than more polar products.
Q4: Can I chemically quench the unreacted this compound in the reaction mixture?
A4: Yes, chemical quenching is a viable option. Organobromine compounds can be quenched with a reducing agent. A common method is to use a solution of sodium thiosulfate.[2] This converts the bromine to bromide ions, which can then be removed by an aqueous wash. It is crucial to perform this quenching step carefully, as the reaction can be exothermic.
Q5: How can I monitor the removal of the unreacted starting material?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the removal of the volatile this compound.[1][3] You can take small aliquots of your product during the purification process and analyze them by GC-MS to track the disappearance of the starting material's peak. ¹⁹F NMR spectroscopy is also a highly sensitive method for detecting the presence of fluorinated compounds.
Detailed Removal Protocols
The following protocols provide detailed, step-by-step instructions for the most common and effective methods for removing unreacted this compound.
Protocol 1: Removal by Volatilization (for Non-Volatile Products)
This protocol is suitable for reactions where the desired product is a non-volatile solid or a high-boiling liquid.
Experimental Protocol:
-
Initial Concentration: After the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the reaction solvent.
-
High Vacuum Application: Transfer the crude product to a suitable flask and connect it to a high vacuum line.
-
Gentle Heating (Optional): If the unreacted starting material persists, gently warm the flask while under high vacuum. A water bath at 30-40 °C is typically sufficient.
-
Sublimation (Alternative): For solid products, a sublimation apparatus can be used. Gently heat the crude product under vacuum, and the volatile this compound will sublime and collect on the cold finger, leaving your purified product behind.[2]
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Monitoring: Monitor the removal process by taking small samples for GC-MS or ¹⁹F NMR analysis until the starting material is no longer detected.
Protocol 2: Removal by Liquid-Liquid Extraction
This protocol is useful when the product and the unreacted starting material have different solubilities in a biphasic solvent system.
Experimental Protocol:
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Solvent Selection: Choose a solvent system where your product has high solubility in one phase and the this compound has low solubility, or vice versa. Common choices include a polar organic solvent (e.g., ethyl acetate) and water, or a non-polar organic solvent (e.g., hexane) and a polar organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in the appropriate organic solvent.
-
Washing: Transfer the solution to a separatory funnel and wash it several times with the second solvent.
-
Phase Separation: Separate the organic layer containing your product.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Monitoring: Analyze a small sample of the concentrated product by GC-MS or ¹⁹F NMR to confirm the removal of the starting material.
Protocol 3: Removal by Column Chromatography
This is a highly effective method for separating compounds with different polarities.
Experimental Protocol:
-
Stationary Phase: Prepare a silica gel column.
-
Eluent Selection: Choose a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. Start with a high percentage of hexanes (e.g., 99:1 hexanes:ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Begin eluting with the non-polar solvent system. The highly fluorinated and non-polar this compound will elute quickly.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or GC-MS.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent to elute your desired product.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 4: Chemical Quenching
This protocol chemically modifies the unreacted starting material to facilitate its removal.
Experimental Protocol:
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Quenching Solution: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring.
-
Monitoring: Continue adding the quenching solution until the characteristic color of bromine (if visible) disappears.
-
Extraction: Perform a liquid-liquid extraction as described in Protocol 2 to separate the product from the aqueous layer containing the quenched species.
-
Drying and Concentration: Dry the organic layer and concentrate it to obtain the crude product, now free of the reactive starting material.
-
Further Purification: If necessary, further purify the product by column chromatography or recrystallization.
Waste Disposal and Environmental Considerations
This compound is a per- and polyfluoroalkyl substance (PFAS). PFAS are known for their environmental persistence.[4] Therefore, proper disposal of any waste containing this compound is critical.
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Contaminated Solvents and Aqueous Layers: All liquid waste containing this compound should be collected in a designated, labeled hazardous waste container.
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Solid Waste: Contaminated solid waste, such as silica gel from chromatography, should also be collected in a designated hazardous waste container.
-
Disposal Methods: Follow your institution's and local regulations for the disposal of halogenated organic waste. High-temperature incineration is a common method for the destruction of PFAS-containing waste.[5] Landfilling in a hazardous waste landfill is another option.[2][5]
Consult the U.S. Environmental Protection Agency (EPA) interim guidance on the destruction and disposal of PFAS for more detailed information.[6]
References
-
1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. MDPI. Available at: [Link]
-
Is There a Right Way to Handle PFAS Disposal? Plastics Engineering. (2024-03-26). Available at: [Link]
-
Cas 754-43-8,(2-BROMO)HEXAFLUORO-2-(TRIFLUOROMETHYL)PROPANE | lookchem. LookChem. Available at: [Link]
-
Synthesis of this compound. PrepChem.com. Available at: [Link]
-
Protocol for quenching reactive chemicals. EPFL. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. (2024-09-22). Available at: [Link]
-
Nonafluoro-tert-butyl alcohol. Wikipedia. Available at: [Link]
-
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. Available at: [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. Available at: [Link]
-
Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature. (2024-05-05). Available at: [Link]
-
The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. Chromatography Online. Available at: [Link]
-
Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Carl ROTH. Available at: [Link]
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- 2. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 5. plasticsengineering.org [plasticsengineering.org]
- 6. epa.gov [epa.gov]
"improving regioselectivity in aromatic perfluoro-tert-butylation"
Welcome to the technical support center for aromatic perfluoro-tert-butylation. This guide is designed for researchers, medicinal chemists, and materials scientists encountering challenges with regioselectivity in their reactions. The introduction of the perfluoro-tert-butyl (PFtB or C(CF₃)₃) group is a formidable task, primarily due to its extreme steric bulk and unique electronic properties.[1][2] Achieving high regioselectivity is paramount for synthesizing pure, well-defined molecules for downstream applications, from drug candidates to advanced materials.[3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explain the mechanistic rationale behind experimental choices, and offer field-tested solutions to common problems.
Section 1: Understanding the Drivers of Regioselectivity
Before troubleshooting, it is critical to understand the forces at play. In aromatic perfluoro-tert-butylation, the final substitution pattern is primarily a result of the interplay between two major factors: steric hindrance and electronic effects .
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Steric Hindrance : The perfluoro-tert-butyl group is exceptionally bulky. Density functional theory calculations have determined its A-value (a measure of steric size) to be approximately 6.1 kcal/mol, which is even larger than the tert-butyl group (~5.7 kcal/mol).[4] Consequently, the PFtB group will preferentially add to the most sterically accessible position on the aromatic ring. This effect is often the dominant factor controlling regioselectivity.
-
Electronic Effects : The electronic nature of the substituents already present on the arene can direct the incoming electrophile or radical. Electron-donating groups (EDGs) typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[5][6] However, due to the immense size of the PFtB group, these electronic preferences can be overridden by steric demands.[4]
The choice of reaction mechanism—be it nucleophilic, electrophilic, or radical-based—fundamentally alters how these factors influence the outcome.
Caption: Interplay of factors governing regioselectivity.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during aromatic perfluoro-tert-butylation in a practical question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers with no clear preference. How can I improve selectivity?
Answer: A lack of selectivity is often a sign that steric and electronic factors are in close competition, or that the reaction conditions are not optimized for a single mechanistic pathway.
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Step 1: Analyze Your Substrate.
-
Is the substitution pattern ambiguous? For a monosubstituted benzene, there are three possible positions (ortho, meta, para). If the existing substituent is small (e.g., -F, -OH), electronic effects might lead to an o,p mixture. However, the PFtB group's bulk will heavily disfavor the sterically congested ortho position.
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Action: If you are targeting a single isomer, consider changing your entire strategy to one that offers innate regiocontrol.
-
-
Step 2: Re-evaluate Your Reagent and Mechanism.
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Radical Reactions: Methods employing radical intermediates can sometimes be less selective. The regioselectivity is governed by the position of greatest radical stabilization, which may not be a single site.
-
Nucleophilic/Aryne Chemistry: A highly effective modern strategy involves the generation of the perfluoro-tert-butyl anion ((CF₃)₃C⁻) from a source like perfluoro-tert-butyl phenyl sulfone, which then reacts with an in situ generated aryne.[7] This method shows exceptionally high regioselectivity, almost universally delivering the meta-substituted product with respect to the original substituent on the aryne precursor.[4] The extreme bulk of the PFtB anion overrides other directing effects.[4]
-
Q2: I am attempting a reaction on a 1,2-disubstituted arene and getting substitution at the most hindered position. Why is this happening?
Answer: This counterintuitive result can sometimes occur, particularly in metal-catalyzed processes or reactions involving directing groups.
-
Check for Directing Group Effects: Does one of your substituents contain a functional group (e.g., amide, pyridine) capable of coordinating to a metal catalyst? Such coordination can direct the reaction to an adjacent C-H bond, even if it is sterically hindered.[8]
-
Consider a Borylation/Perfluoro-tert-butylation Sequence: An alternative two-step, one-pot strategy involves the iridium-catalyzed C-H borylation of the arene, followed by a copper-mediated perfluoro-tert-butylation of the resulting arylboronate ester.[9] The regioselectivity of the initial borylation step is controlled by sterics, often directing the boron to the least hindered position. This provides an indirect yet highly regioselective route to the final product.[9]
Q3: My reaction is not working for electron-deficient arenes. What should I do?
Answer: Electron-deficient arenes are poor nucleophiles and thus react sluggishly in classic electrophilic aromatic substitution (EAS) pathways.[10] Furthermore, radical-based methods developed for electron-rich heterocycles may also fail.[11]
-
Solution 1: Switch to a Nucleophilic Pathway. The aryne-based methodology is highly effective for a wide range of substrates, regardless of their electronic properties.[4] Since the perfluoro-tert-butyl anion is the nucleophile and the aryne is the electrophile, the electronic nature of the precursor arene is less critical.
-
Solution 2: Employ Photocatalysis. Certain photoredox-catalyzed methods can generate the perfluoro-tert-butyl radical under mild conditions, which can then engage in homolytic aromatic substitution (HAS).[1][3] These methods can be effective for a broader range of substrates, including some electron-neutral or mildly deficient systems.
Q4: I'm observing defluorination or other side reactions. What is the cause?
Answer: Side reactions often point to overly harsh conditions or reagent instability. The C-F bond is strong, but under certain reductive conditions, particularly with perfluoroalkyl groups on arenes, defluorinative functionalization can occur.[12]
-
Reduce Reaction Temperature: Many modern perfluoro-tert-butylation reactions, especially those using photocatalysis or specialized reagents, proceed efficiently at or below room temperature.
-
Check Reagent Purity and Stability: Ensure your perfluoro-tert-butylation reagent is pure and has been stored correctly. Some reagents can degrade over time. For instance, a stable, scalable benzothiazole hypervalent iodonium salt has been developed for radical perfluoro-tert-butylation to address the stability issues of earlier reagents.[1][3]
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen and moisture, as these can interfere with many organometallic or radical-based catalytic cycles.
Section 3: Field-Proven Protocol for High Regioselectivity
The following protocol for nucleophilic aromatic perfluoro-tert-butylation via an aryne intermediate is adapted from methodology reported by Shen and coworkers and is renowned for its excellent and predictable regioselectivity.[4][7]
Protocol: meta-Selective Perfluoro-tert-butylation of an ortho-Substituted Aryl Silane
Caption: Workflow for aryne-mediated perfluoro-tert-butylation.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.0 equiv), perfluoro-tert-butyl phenyl sulfone (1.5 equiv), and cesium fluoride (CsF, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous acetonitrile (MeCN) via syringe to achieve a concentration of 0.1 M with respect to the aryne precursor.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure meta-perfluoro-tert-butylated arene.[4]
Causality: The high meta-selectivity arises because the bulky (CF₃)₃C⁻ nucleophile preferentially attacks the less sterically hindered carbon of the aryne triple bond, which is the one meta to the original substituent.[4] This steric bias is so strong that it consistently overrides the electronic preferences of the substituent.[4]
Section 4: Reagent Selection and Data Summary
Choosing the correct source of the perfluoro-tert-butyl group is critical for success. The table below summarizes key reagents and their characteristics.
| Reagent Class | Example Reagent | Mechanism | Key Regioselectivity Driver | Best For... | Reference(s) |
| Nucleophilic | Perfluoro-tert-butyl phenyl sulfone (+ CsF) | Anionic | Extreme Steric Hindrance | Achieving predictable meta-selectivity via aryne intermediates. | [4],[7] |
| Radical | Benzothiazole Hypervalent Iodonium Salt | Radical | Radical Stability / Sterics | Late-stage functionalization, reactions under mild photoredox conditions. | [1],[3] |
| Nucleophilic | 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) (+ CsF) | Anionic | Steric Hindrance | Generating the (CF₃)₃C⁻ anion for reaction with various electrophiles. | [2] |
References
- ResearchGate. (n.d.). Regioselective Aromatic Perfluoro- tert -butylation Using Perfluoro- tert -butyl Phenyl Sulfone and Arynes.
-
Shen, Q., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society, 144(48), 22281–22288. [Link]
- Zhang, R., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications.
-
Hu, J., & Zhao, Y. (n.d.). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers. [Link]
- ResearchGate. (n.d.). Access to perfluoro‐tert‐butylated molecules.
-
PubMed. (2022). Regioselective Aromatic Perfluoro- tert-butylation Using Perfluoro- tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PubMed Central. [Link]
-
Royal Society of Chemistry. (2025). Base-controlled regio-divergent C–H bond functionalization. Chemical Communications. [Link]
-
National Institutes of Health. (n.d.). Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications. [Link]
-
National Institutes of Health. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. PubMed Central. [Link]
-
American Chemical Society. (n.d.). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
LibreTexts. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Retrieved from [Link]
-
YouTube. (2019). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]
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- 4. sioc.cas.cn [sioc.cas.cn]
- 5. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective Aromatic Perfluoro- tert-butylation Using Perfluoro- tert-butyl Phenyl Sulfone and Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base-controlled regio-divergent C–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Perfluoroalkylation: Comparing 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane with Modern Alternatives
An In-Depth Comparative Guide for Researchers
The Strategic Imperative of Perfluoroalkylation in Modern Chemistry
The deliberate introduction of perfluoroalkyl (R_f) groups into organic molecules is a cornerstone of modern drug discovery, agrochemistry, and materials science. These motifs, particularly the trifluoromethyl (–CF₃) group, are prized for their ability to profoundly alter a molecule's physicochemical properties. They can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through unique electronic interactions, and improve bioavailability by modulating lipophilicity.
While the –CF₃ group has been the historical focus, there is a burgeoning interest in larger and more structurally diverse R_f moieties. Among these, the perfluoro-tert-butyl (–C(CF₃)₃ or "PFtB") group offers a unique combination of extreme steric bulk and high fluorine density.[1] This guide provides a comparative analysis of the premier reagent for radical PFtB installation, 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane—hereafter referred to as perfluoro-tert-butyl bromide ((CF₃)₃CBr)—placing it in context with other key classes of perfluoroalkylating agents. We will explore the causality behind reagent choice, delve into mechanistic dichotomies, and provide actionable protocols for the practicing researcher.
Profiling the Perfluoro-tert-butyl Donor: (CF₃)₃CBr
Perfluoro-tert-butyl bromide is a specialized reagent designed for the introduction of the sterically demanding –C(CF₃)₃ group. Its utility is intrinsically linked to its capacity to serve as a clean and efficient precursor to the perfluoro-tert-butyl radical, (CF₃)₃C•.
Physicochemical Properties and Stability: (CF₃)₃CBr is a stable, often crystalline solid or low-boiling liquid, making it relatively straightforward to handle compared to gaseous reagents. Its primary value lies in the C–Br bond, which is significantly weaker than the C–F bonds within the perfluoro-tert-butyl group, predisposing it to homolytic cleavage to generate the desired radical species.
Primary Mechanism of Action: Radical Generation The dominant chemical pathway for (CF₃)₃CBr involves the generation of the (CF₃)₃C• radical. This is typically achieved via a single-electron transfer (SET) from a suitable reductant. Modern synthetic methods have largely coalesced around photoredox catalysis, where a photo-excited catalyst reduces the C–Br bond to initiate the radical cascade. This approach offers mild reaction conditions and exceptional functional group tolerance. The generated (CF₃)₃C• radical is strongly electrophilic, a characteristic feature of perfluoroalkyl radicals, making it highly reactive toward electron-rich π-systems like arenes, heteroarenes, and alkenes.[2][3]
The Perfluoroalkylation Toolkit: A Comparative Mechanistic Analysis
The choice of a perfluoroalkylating agent is a critical decision dictated by the substrate's electronic properties and the desired bond construction. (CF₃)₃CBr represents one of several distinct mechanistic strategies available to chemists.
Trifluoromethylating Agents: The Industry Standard
While (CF₃)₃CBr installs a C₄F₉ group, a comparison with the vast toolkit of trifluoromethylating agents is essential to understand the broader landscape of reactivity and mechanism.
-
Nucleophilic CF₃ Sources (Ruppert-Prakash Reagent): Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is the quintessential nucleophilic –CF₃ source.[4] It does not deliver a "naked" CF₃⁻ anion; instead, it requires activation by a fluoride source (e.g., TBAF, CsF) to form a hypervalent siliconate intermediate, which then transfers the –CF₃ group to electrophilic substrates like aldehydes, ketones, and imines.[4] This mechanism is fundamentally opposite to the radical pathway of (CF₃)₃CBr.
-
Electrophilic CF₃ Sources (Togni & Umemoto Reagents): Hypervalent iodine reagents, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are powerful electrophilic trifluoromethylating agents.[5][6] They react readily with a wide range of nucleophiles, including thiols, enolates, and electron-rich aromatic rings. These reagents are often preferred for their high reactivity and operational simplicity under mild conditions.[5]
-
Radical CF₃ Sources: It is noteworthy that Togni's reagents can also serve as precursors to the CF₃• radical under photoredox or reductive conditions, much like (CF₃)₃CBr.[7] This dual reactivity underscores the importance of reaction conditions in dictating the operative mechanism.
Linear Perfluoroalkylating Agents: The Chain Extenders
For installing longer, linear perfluoroalkyl chains (e.g., –C₄F₉, –C₆F₁₃), perfluoroalkyl iodides (R_f-I) are the workhorse reagents.
-
Mechanism: Like (CF₃)₃CBr, R_f-I reagents are primarily radical precursors. The C–I bond is readily cleaved under thermal, photochemical, or reductive conditions to generate the corresponding R_f• radical. These linear radicals are also electrophilic in nature.[3]
-
Structural Contrast: The critical distinction lies in the topology of the installed group. The linear chain from n-C₄F₉I imparts different conformational and electronic properties compared to the highly branched, ball-like structure of the –C(CF₃)₃ group. This structural difference can have profound impacts on the biological activity and material properties of the final product.
Emerging Perfluoro-tert-butylating Agents: Alternative Strategies
While (CF₃)₃CBr is a key source of the (CF₃)₃C• radical, recent innovations have provided access to the perfluoro-tert-butyl anion, (CF₃)₃C⁻, enabling nucleophilic perfluoro-tert-butylation.
-
Nucleophilic PFtB Sources: Reagents such as perfluoro-tert-butyl phenyl sulfone and 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) can, in the presence of a fluoride source like CsF, generate the (CF₃)₃C⁻ anion.[8][9][10] This species reacts efficiently with a range of electrophiles, providing a complementary approach to the radical-based methods using (CF₃)₃CBr. This nucleophilic pathway is particularly valuable for substrates that are incompatible with radical conditions.[9]
Head-to-Head: Selecting the Right Reagent for the Job
The optimal choice of reagent is a function of the desired perfluoroalkyl group and the nature of the substrate.
Data-Driven Comparison of Perfluoroalkylating Agents
| Reagent Class | Example(s) | Group Transferred | Primary Mechanism | Typical Substrates | Key Promoters / Conditions | Key Advantages | Limitations |
| Radical PFtB Source | (CF₃)₃CBr | –C(CF₃)₃ | Radical | Electron-rich (hetero)arenes, Alkenes | Photoredox catalyst + light, Reductants | Installs unique, bulky PFtB group. Mild conditions. | Substrate scope limited by radical reactivity. |
| Nucleophilic CF₃ Source | Ruppert-Prakash Reagent (TMSCF₃) | –CF₃ | Nucleophilic | Aldehydes, Ketones, Imines, Esters | Fluoride source (e.g., TBAF, CsF) | High functional group tolerance. Well-established. | Requires stoichiometric fluoride activator.[4] |
| Electrophilic CF₃ Source | Togni & Umemoto Reagents | –CF₃ | Electrophilic | Enolates, Thiols, Phenols, Anilines | Often requires a base or Lewis acid catalyst. | Broad scope, high reactivity, shelf-stable.[5][6] | Can be expensive. Byproducts can be complex. |
| Radical Linear R_f Source | n-C₄F₉I | –C₄F₉, –CₙF₂ₙ₊₁ | Radical | (Hetero)arenes, Alkenes | Heat, Light, Radical Initiators (AIBN) | Access to linear chains of varying length. | Can require harsh conditions (high temp). |
| Nucleophilic PFtB Source | PFtB Phenyl Sulfone, DBBF | –C(CF₃)₃ | Nucleophilic | Alkyl halides, Arynes, Electrophiles | CsF | Complementary to radical methods.[8][9] | Reagents are less common. |
Visualization: Reagent Selection Workflow
This decision tree provides a logical pathway for selecting an appropriate perfluoroalkylation strategy based on common research objectives.
Caption: A decision-making workflow for selecting a perfluoroalkylating agent.
Experimental Protocols in Practice: Photoredox Perfluoro-tert-butylation
This protocol is a representative example of a visible-light-mediated C–H perfluoro-tert-butylation of an electron-rich arene using (CF₃)₃CBr.
Objective: To synthesize 1-(perfluoro-tert-butyl)-4-methoxybenzene from anisole.
Materials:
-
Anisole (1.0 equiv)
-
This compound, (CF₃)₃CBr (1.5 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add anisole (e.g., 0.5 mmol, 54.1 mg), (CF₃)₃CBr (0.75 mmol, 244 mg), fac-[Ir(ppy)₃] (0.005 mmol, 3.3 mg), and Cs₂CO₃ (1.0 mmol, 326 mg).
-
Solvent Addition: Add anhydrous DMF (e.g., 5.0 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Visualization: Catalytic Cycle for Photoredox Perfluoro-tert-butylation
Caption: Mechanism of photoredox-catalyzed perfluoro-tert-butylation.
Safety, Handling, and Practical Considerations
Perfluoroalkylating agents, like many fluorine-containing compounds, require careful handling.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data for all reagents may be limited, assume they are toxic and avoid inhalation, ingestion, and skin contact. Some fluorinated compounds can be persistent in the environment.[11]
-
Reactivity: Be aware of potential incompatibilities. For example, nucleophilic trifluoromethylating agents can react violently with protic sources or oxidizers. Hypervalent iodine reagents are strong oxidants.
Conclusion
This compound is a powerful and specialized tool for installing the unique perfluoro-tert-butyl group via a radical pathway. Its value is best understood when contrasted with the broader landscape of perfluoroalkylation chemistry. The choice between (CF₃)₃CBr and alternatives like the Ruppert-Prakash reagent, Togni reagents, or linear R_f-I sources hinges on a clear-eyed analysis of the desired molecular structure and the electronic nature of the substrate. By understanding the fundamental mechanistic differences—radical, nucleophilic, and electrophilic—researchers can make informed decisions, enabling the strategic incorporation of these remarkable motifs to advance the frontiers of science.
References
-
Ni, C., & Hu, J. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society. [Link]
-
Wang, Q., Ni, C., & Hu, J. (2020). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene and CsF. Angewandte Chemie International Edition. [Link]
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Jee, J., et al. (2013). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Ni, C., & Hu, J. (2022). tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society. [Link]
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Meinert, H., et al. (1992). Syntheses, Interfacial Active Properties and Toxicity of New Perfluoroalkylated Surfactants. Biomaterials, Artificial Cells, and Immobilization Biotechnology. [Link]
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Minisci, F., et al. (1986). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2024). Minimizing the Use of Per- and Polyfluoroalkyl Substances for Textured Wetting-Resistant Surfaces. Environmental Science & Technology. [Link]
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Zhu, R., et al. (2017). Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines. Nature Communications. [Link]
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Minisci, F., & Vismara, E. (1989). Aromatic radical perfluoroalkylation reactions. Canadian Journal of Chemistry. [Link]
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Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition. [Link]
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Dolbier Jr, W. R. (1996). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews. [Link]
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Barata-Vallejo, S., & Postigo, A. (2012). Aromatic radical perfluoroalkylation reactions. Canadian Journal of Chemistry. [Link]
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Matoušek, V., et al. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]
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Dolbier, W. R. (1996). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews. [Link]
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Beil, S., et al. (2021). Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F-Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. Chemistry – A European Journal. [Link]
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Jelier, B. J., et al. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N−O Bond Redox Fragmentation. Angewandte Chemie International Edition. [Link]
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Barata-Vallejo, S., & Postigo, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
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Tang, X., et al. (2019). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic. ChemRxiv. [Link]
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Ma, J.-A., & Cahard, D. (2004). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Journal of Fluorine Chemistry. [Link]
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The Perfluoro-tert-butyl Group: A Bulky Alternative to the Ubiquitous Trifluoromethyl Moiety
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and agricultural chemistry, the trifluoromethyl (CF₃) group has long been a stalwart substituent, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the pursuit of novel chemical space and improved pharmacological profiles necessitates the exploration of bioisosteres with more pronounced effects. Enter the perfluoro-tert-butyl (PFtB) group, a sterically demanding, powerfully electron-withdrawing analogue of the CF₃ group. This guide provides an in-depth technical comparison of the synthetic advantages of incorporating the PFtB group using reagents like perfluoro-tert-butyl bromide, versus traditional trifluoromethylating agents.
The PFtB Group: Beyond a "Super-CF₃"
The PFtB group, with a van der Waals volume of approximately 128 ų, is significantly larger than the trifluoromethyl group (around 42.6 ų). This steric bulk can be a powerful tool in drug design, enabling the probing of large hydrophobic pockets in target proteins and potentially leading to unique binding modes and enhanced selectivity. Furthermore, its potent electron-withdrawing nature surpasses that of the CF₃ group, which can profoundly influence the acidity, basicity, and reactivity of neighboring functional groups.[1][2]
The unique spectroscopic properties of the nine magnetically equivalent fluorine atoms in the PFtB group also make it an excellent reporter for ¹⁹F NMR studies and a promising contrast agent for magnetic resonance imaging (MRI).[1]
Navigating the Synthetic Challenges of Perfluoro-tert-butylation
The introduction of the bulky PFtB group is often more challenging than trifluoromethylation.[2] However, recent advancements have led to the development of novel reagents and protocols that are making this valuable moiety more accessible to synthetic chemists. While perfluoro-tert-butyl bromide itself can be a source of the perfluoro-tert-butyl radical, a variety of other reagents have been developed to generate both radical and nucleophilic PFtB species under milder and more efficient conditions.
This guide will focus on the conceptual advantages and practical considerations of perfluoro-tert-butylation, drawing comparisons with established trifluoromethylation methods.
Reactivity and Mechanistic Considerations: A Comparative Overview
The choice between a perfluoro-tert-butylating agent and a trifluoromethylating agent is dictated by the desired transformation and the nature of the substrate. The underlying mechanistic pathways for the introduction of these two groups share similarities but also exhibit key differences that can be exploited for synthetic advantage.
Radical Pathways: Accessing Unconventional Reactivity
Both trifluoromethyl and perfluoro-tert-butyl radicals can be generated and utilized in a variety of transformations, including additions to unsaturated systems and C-H functionalization reactions.
Diagram: Generalized Radical Trifluoromethylation vs. Perfluoro-tert-butylation
Caption: Generalized radical pathways for trifluoromethylation and perfluoro-tert-butylation.
A key advantage of radical perfluoro-tert-butylation lies in its potential for unique regioselectivity driven by the steric bulk of the •C(CF₃)₃ radical. In reactions with unsymmetrical alkenes, for instance, the perfluoro-tert-butyl radical may exhibit a higher preference for the less sterically hindered position compared to the smaller •CF₃ radical. This can provide complementary regioselectivity to traditional trifluoromethylation methods.
Nucleophilic Pathways: Leveraging Steric Hindrance for Regiocontrol
The generation of the perfluoro-tert-butyl anion, [C(CF₃)₃]⁻, has been a significant challenge due to its inherent instability. However, innovative reagents have emerged that allow for its in situ formation and subsequent reaction with electrophiles.
One of the most striking advantages of nucleophilic perfluoro-tert-butylation is the exceptional regioselectivity observed in reactions with arynes. The extraordinary steric bulk of the PFtB anion can override the intrinsic electronic biases of the aryne, leading to the exclusive formation of the meta-substituted product.[3] This level of regiocontrol is often difficult to achieve with smaller nucleophiles, including the trifluoromethyl anion.
Diagram: Regioselectivity in Aryne Functionalization
Caption: Steric influence of the nucleophile on the regioselectivity of aryne addition.
Comparative Performance: A Look at the Data
While direct, side-by-side comparisons in the literature are scarce, we can infer the relative performance from published examples. The following table summarizes typical reaction conditions and yields for the introduction of CF₃ and PFtB groups onto representative substrates. It is important to note that these are not from direct comparative experiments and serve as an illustrative guide.
| Transformation | Reagent | Substrate | Conditions | Yield (%) | Reference |
| Trifluoromethylation | |||||
| C-H Trifluoromethylation of Indole | Togni's Reagent | Indole | Cu(OAc)₂, MeCN, 80 °C | 85 | [4] |
| Trifluoromethylation of Aryl Boronic Acid | Langlois' Reagent | Phenylboronic Acid | Cu(OAc)₂, TBHP, DCM/H₂O, rt | 90 | [5] |
| Perfluoro-tert-butylation | |||||
| C-H Perfluoro-tert-butylation of Styrene | Hypervalent Iodine Reagent | Styrene | fac-Ir(ppy)₃, CuTC, DCM, blue LEDs, 25 °C | 85 (E-isomer) | [6] |
| Nucleophilic Perfluoro-tert-butylation | DBBF/CsF | 4-Phenylbenzyl bromide | DMF, rt, 2 h | 93 | [1] |
| Perfluoro-tert-butylation of an Aryne | PFtB Phenyl Sulfone/KF/18-C-6 | 2-(Trimethylsilyl)phenyl triflate | MeCN, rt | 70 | [3] |
Experimental Protocols
Representative Protocol for Radical Perfluoro-tert-butylation of Styrene
This protocol is adapted from the work of Zhang et al. and utilizes a stable and scalable hypervalent iodine-based reagent.[6]
Materials:
-
Styrene (1.0 equiv)
-
Perfluoro-tert-butylating reagent (1.2 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
CuTC (10 mol%)
-
Dichloromethane (DCM), degassed (0.1 M)
-
25 mL Schlenk tube
-
Magnetic stirrer
-
Blue LEDs (425 nm, 10 W)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add styrene, the perfluoro-tert-butylating reagent, fac-Ir(ppy)₃, and CuTC.
-
Under an ambient atmosphere, add degassed DCM.
-
Irradiate the reaction mixture with blue LEDs at 25 °C. The reaction time will vary depending on the specific substrate.
-
Upon completion (monitored by TLC or GC-MS), remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Nucleophilic Perfluoro-tert-butylation of an Alkyl Halide
This protocol is based on the work of Hu and coworkers, employing 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) as a precursor to the perfluoro-tert-butyl anion.[1]
Materials:
-
Alkyl halide (e.g., 4-phenylbenzyl bromide) (1.0 equiv)
-
1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) (1.5 equiv)
-
Cesium fluoride (CsF) (5.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Dry sealed tube
-
Magnetic stirrer
Procedure:
-
To a dry sealed tube, add the alkyl halide and CsF.
-
Add DMF, and then add DBBF to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Safety and Handling Considerations
Perfluoroalkyl bromides, including perfluoro-tert-butyl bromide, should be handled with care in a well-ventilated fume hood.[7][8] Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. These compounds can be irritating to the skin and eyes and may be harmful if inhaled.[9][10] It is crucial to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions.[5][7][9][10][11] Many trifluoromethylating agents, such as Togni's and Umemoto's reagents, are solids and can be easier to handle than volatile liquids. However, some can be moisture-sensitive or have specific storage requirements. Always refer to the manufacturer's SDS for detailed safety information.
Conclusion: Expanding the Chemist's Toolbox
The perfluoro-tert-butyl group offers a compelling alternative to the trifluoromethyl group for chemists seeking to introduce unique steric and electronic properties into their molecules. While the synthesis of perfluoro-tert-butylated compounds has historically been challenging, the development of new reagents and methodologies is making this valuable functional group increasingly accessible. The advantages of using perfluoro-tert-butylating agents, particularly in terms of achieving novel regioselectivity, highlight the potential of this "super-CF₃" group to unlock new areas of chemical space and drive the discovery of next-generation pharmaceuticals, agrochemicals, and advanced materials. As research in this area continues to evolve, the strategic application of perfluoro-tert-butylation will undoubtedly become an even more powerful tool in the synthetic chemist's arsenal.
References
-
Wang, Q., Ni, C., & Hu, J. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Angewandte Chemie International Edition, 60(51), 26644-26648. [Link]
-
Wang, Q., Ni, C., & Hu, J. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society, 144(46), 21068–21074. [Link]
-
Zhang, R., Zhou, S., Li, Y., Wu, Y., & Chen, C. (2022). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications, 13(1), 2689. [Link]
-
Ye, Y., Künzi, S. A., & Sanford, M. S. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). Organic Letters, 14(19), 4979–4981. [Link]
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Zhang, R., Zhou, S., Li, Y., Wu, Y., & Chen, C. (2022). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Research Square. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for the perfluoro-tert-butylation reaction. [Link]
-
ResearchGate. (n.d.). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with DBBF and CsF. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of indoles with Togni's reagent in the presence Cu(II) complex. [Link]
-
Klein, J. E. M. N., Miehlich, B., & Krossing, I. (2016). CF3: An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. Chemistry – A European Journal, 22(20), 6826–6834. [Link]
-
Matoušek, V., Togni, A., & Juríček, M. (2018). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 118(1), 1–10. [Link]
-
PubMed. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. [Link]
-
Wei, Z., Gu, G., Zhang, W., Zhao, Y., & Hu, J. (2024). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers. [Link]
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ResearchGate. (n.d.). CF3: An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 23(1), 3-23. [Link]
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ResearchGate. (n.d.). Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. [Link]
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ResearchGate. (n.d.). Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent. [Link]
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Sodeoka, M., & Ueda, M. (2014). 2-Trifluoromethylated Indoles via Radical Trifluoromethylation of Isonitriles. Organic Letters, 16(4), 1092–1095. [Link]
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A Spectroscopic Deep Dive: Unmasking the Contrasting Signatures of Perfluoro-tert-butyl and Tert-butyl Groups
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of molecular motifs to fine-tune physicochemical properties is paramount. Among the vast arsenal of functional groups, the tert-butyl group has long been a stalwart, valued for its steric bulk and conformational locking abilities. However, its fluorinated counterpart, the perfluoro-tert-butyl group, is rapidly emerging as a powerful tool, offering a unique combination of steric hindrance, profound electronic perturbation, and a highly sensitive spectroscopic handle. This guide provides a comprehensive spectroscopic comparison of these two influential groups, offering researchers, scientists, and drug development professionals the experimental data and foundational understanding necessary to leverage their distinct characteristics.
The Fundamental Dichotomy: Electronic and Steric Effects
At the heart of the spectroscopic differences between the tert-butyl (-C(CH₃)₃) and perfluoro-tert-butyl (-C(CF₃)₃) groups lies the stark contrast in the electronegativity of hydrogen and fluorine. The perfluoro-tert-butyl group acts as a potent electron-withdrawing moiety due to the cumulative inductive effect of nine fluorine atoms. This electronic perturbation significantly influences the electron density of the surrounding molecular framework. Conversely, the tert-butyl group is weakly electron-donating.
Sterically, while both groups are bulky, the perfluoro-tert-butyl group is considered to be even larger than the tert-butyl group, a consequence of the longer C-F bond length compared to the C-H bond and the larger van der Waals radius of fluorine. This increased steric demand can have significant implications for molecular conformation and reactivity.
Figure 2. Dominant EI-MS fragmentation pathways.
Experimental Protocols: A Guide to Data Acquisition
Acquiring high-quality spectroscopic data is crucial for the accurate characterization of molecules containing these groups.
NMR Spectroscopy
-
Sample Preparation: Samples for ¹H, ¹³C, and ¹⁹F NMR are typically prepared by dissolving 5-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR: Standard acquisition parameters are usually sufficient. A spectral width of -2 to 12 ppm is typical.
-
¹³C NMR: Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans is required. Proton decoupling is essential to simplify the spectrum. A spectral width of 0 to 220 ppm is generally adequate.
-
¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is necessary. A common external reference is CFCl₃ (δ = 0 ppm). The spectral width can be large, so it's important to ensure the signal of interest is within the acquisition window. [1]
Vibrational Spectroscopy
-
IR Spectroscopy Sample Preparation:
-
Solids: Can be analyzed as a KBr pellet or a Nujol mull. [2] * Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solutions: The compound can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a solution cell.
-
-
Raman Spectroscopy Sample Preparation: Samples can often be analyzed with minimal preparation. Solids can be placed directly in the laser beam, and liquids can be analyzed in a glass vial or NMR tube. [3]* Data Acquisition: For both techniques, a background spectrum of the sample matrix (e.g., KBr pellet, solvent) should be acquired and subtracted from the sample spectrum.
Figure 3. Generalized spectroscopic analysis workflow.
Conclusion
The tert-butyl and perfluoro-tert-butyl groups, while structurally similar, present a fascinating study in contrasts from a spectroscopic perspective. The weakly electron-donating, proton-rich tert-butyl group provides a simple and easily identifiable signature in ¹H and ¹³C NMR. In stark contrast, the strongly electron-withdrawing, fluorine-laden perfluoro-tert-butyl group offers a unique and highly sensitive ¹⁹F NMR handle, while dramatically influencing the chemical shifts of neighboring nuclei. Their divergent behaviors in vibrational spectroscopy and mass spectrometry further underscore their distinct electronic and steric natures. A thorough understanding of these spectroscopic differences is not merely an academic exercise; it is a critical component in the rational design of new molecules, enabling researchers to confirm structures, probe molecular environments, and ultimately, to harness the unique properties of these powerful functional groups to advance the frontiers of science and medicine.
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Tressler, C. M., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(15), 7045–7057. [Link]
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Cabaço, M. I., et al. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations. The Journal of Physical Chemistry B, 126(10), 2194–2206. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Navigating the complexities of handling specialized chemical reagents is paramount in the research and development landscape. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane, a compound whose unique properties demand rigorous safety protocols. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively, ensuring both personal safety and the integrity of your work.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a fluorinated solvent with a high density and volatility, as indicated by its boiling point of 50.9°C and vapor pressure of 295mmHg at 25°C[1]. While specific toxicological data for this compound is limited, the family of halogenated and fluorinated hydrocarbons presents a spectrum of potential hazards that must be proactively managed. Structurally similar compounds are known to cause severe skin and eye damage, respiratory irritation, and may have reproductive and organ-specific toxicity with prolonged exposure[2][3][4]. Therefore, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential.
The primary routes of exposure to be controlled are inhalation of vapors and direct skin or eye contact. The high vapor pressure of this compound means that at room temperature, a significant concentration of vapor can accumulate in enclosed or poorly ventilated spaces, posing a substantial inhalation risk[1].
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound and similar volatile halogenated compounds.
Eye and Face Protection: The First Barrier
Given the potential for severe eye damage from direct contact with similar chemicals, robust eye and face protection is non-negotiable[2][3].
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory for all handling procedures.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring larger volumes or working under pressure, a full-face shield must be worn in conjunction with chemical splash goggles[5][6].
Skin and Body Protection: A Chemical-Resistant Ensemble
Preventing skin contact is critical, as related compounds can cause severe burns and may be absorbed through the skin[2][3].
-
Gloves: Standard nitrile gloves may not offer sufficient protection against prolonged exposure to halogenated solvents[7]. It is imperative to use gloves specifically rated for resistance to halogenated hydrocarbons.
-
Recommended Glove Materials: Butyl, Viton®, or multi-layer laminate gloves are preferred for their high level of chemical resistance[5]. Double-gloving (wearing two pairs of gloves) is a recommended practice to further minimize the risk of exposure, especially for tasks involving potential immersion or extended contact[6].
-
-
Lab Coat: A flame-resistant lab coat should be worn at all times[6].
-
Additional Protection: For larger-scale operations or situations with a high risk of splashing, a chemical-resistant apron or a full chemical suit (Category III, Type 3/4/6) should be utilized[5][6].
Respiratory Protection: Safeguarding Against Inhalation
Due to the high volatility of this compound, all handling should be performed within a certified chemical fume hood to minimize the concentration of airborne vapors[7].
-
Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations or Inadequate Ventilation: In the event of a spill, a failure of engineering controls, or if work must be performed outside of a fume hood, respiratory protection is mandatory.
Procedural Guidance: From Preparation to Disposal
A systematic approach to the use of PPE is crucial for ensuring its effectiveness. The following step-by-step protocols provide a framework for safe operations.
Pre-Operational Checklist & PPE Donning Procedure
-
Risk Assessment: Before beginning any work, perform a task-specific risk assessment to confirm the required level of PPE.
-
Gather Supplies: Ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.
-
Hand Washing: Wash hands thoroughly before donning any PPE.
-
Donning Sequence:
-
Put on inner gloves.
-
Don the lab coat or chemical suit.
-
Put on outer gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Don eye and face protection.
-
If required, perform a fit check for the respirator.
-
Safe Handling and Experimental Workflow
-
Work in a Fume Hood: All manipulations of this compound should be conducted in a certified chemical fume hood with the sash at the lowest practical height.
-
Minimize Volatilization: Keep containers of the chemical tightly sealed when not in use[4][9]. Avoid heating and vigorous agitation to minimize the generation of vapors[10].
-
Use Appropriate Equipment: Use gas-tight syringes for transferring the liquid to minimize volatilization[10].
Post-Operational PPE Doffing and Disposal Plan
Proper removal of PPE is critical to prevent cross-contamination.
-
Decontamination: If the outer gloves are contaminated, they should be decontaminated before removal. If they cannot be decontaminated, they should be removed and disposed of as hazardous waste.
-
Doffing Sequence:
-
Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Remove the face shield and goggles.
-
Remove the lab coat or chemical suit, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal: All disposable PPE that has come into contact with this compound must be disposed of as hazardous chemical waste in a properly labeled, sealed container[11].
Quantitative Data Summary: PPE Selection Matrix
| Task/Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale (<50 mL) benchtop work in a fume hood | Chemical splash goggles | Double-gloved with Butyl or Viton® | Flame-resistant lab coat | Not typically required |
| Large-scale (>50 mL) transfers in a fume hood | Chemical splash goggles and full-face shield | Double-gloved with Butyl or Viton® | Chemical-resistant apron over a flame-resistant lab coat | Not typically required |
| Spill cleanup or work with poor ventilation | Chemical splash goggles and full-face shield | Double-gloved with Butyl or Viton® | Full chemical suit | Full-face respirator with appropriate cartridges or SCBA |
Visualizing the Workflow: PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE.
References
-
Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
